n-Acryloyl-l-valine
Description
Significance of Amino Acid-Based Monomers in Polymer Science and Materials Engineering
Amino acid-based monomers are molecules that contain both an amino acid structure and a polymerizable group, such as an acryloyl or methacryloyl group. wikipedia.org Their significance in polymer science stems from their ability to impart protein-like characteristics to synthetic polymers. mdpi.comcollege-de-france.fr This includes enhanced biocompatibility and biodegradability, as the resulting polymers can be broken down into naturally occurring amino acids, minimizing environmental impact and potential toxicity in biomedical applications. tandfonline.comnih.gov
The inherent functionality of amino acids, with their diverse side chains (e.g., hydrophobic, hydrophilic, charged), allows for the creation of polymers with a wide range of properties. nih.govresearchgate.net This versatility enables the design of "smart" polymers that can respond to external stimuli such as pH, temperature, or specific biomolecules. iitkgp.ac.in Furthermore, the chirality of natural amino acids can be transferred to the polymer, opening avenues for creating materials with specific optical activities and the ability to interact selectively with other chiral molecules. tandfonline.comusm.edu
Overview of N-Acryloyl-L-Valine as a Chiral Monomer in Advanced Materials Research
This compound (ALV) is a prime example of a chiral monomer that has garnered significant attention in advanced materials research. researchgate.net Its structure, which incorporates the hydrophobic isopropyl side chain of L-valine (B1682139), makes it a valuable component in the synthesis of stimuli-responsive polymers. iitkgp.ac.in For instance, polymers containing this compound have been shown to exhibit temperature-sensitive behavior, a property crucial for applications like drug delivery systems and smart hydrogels. tandfonline.comacs.org
The chirality of this compound is a key feature that researchers are leveraging. This property is essential for creating materials with chiroptical properties and for applications requiring chiral recognition. nih.govresearchgate.net For example, surfaces modified with poly(this compound) have demonstrated the ability to selectively interact with other chiral molecules, a phenomenon with implications for enantioselective separations and biosensing. nih.gov Studies have shown that the chirality of nanoparticles coated with poly(acryloyl-L(D)-valine) can directly regulate their cellular uptake, with a preference for one enantiomer over the other. nih.govresearchgate.net
Historical Context and Evolution of Research on N-Acryloyl Amino Acid Derivatives
The exploration of N-acryloyl amino acid derivatives dates back several decades, with early research focusing on their synthesis and fundamental polymerization behavior. google.com These monomers were initially recognized for their potential as free radical addition monomers and their ability to create copolymers with ion exchange and chelating properties. google.com
Over the years, the research focus has evolved significantly. Early applications included their use as components in pressure-sensitive adhesives, agents for controlling boiler sludge, and as replacements for gelatin in photographic emulsions. google.com More recently, the field has shifted towards more sophisticated applications in the biomedical and materials science domains. nih.govresearchgate.net The development of controlled polymerization techniques, such as reversible addition-fragmentation chain transfer (RAFT) polymerization, has enabled the synthesis of well-defined polymers from N-acryloyl amino acid monomers with controlled molecular weights and narrow distributions. usm.edu This has paved the way for the creation of advanced materials like targeted drug delivery systems, tissue engineering scaffolds, and smart surfaces with tunable properties. nih.govresearchgate.netresearchgate.net The synthesis of poly(N-acryl amino acids) with lipophilic or charged side groups has led to the discovery of new biologically active polyanions with potential applications in inhibiting tumor metastasis and inflammation. nih.gov
Properties of this compound
| Property | Value |
| CAS Number | 6973-30-4 |
| Molecular Formula | C8H13NO3 |
| Molecular Weight | 171.19 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Storage Temperature | -20°C |
Data sourced from sigmaaldrich.com
Research on Poly(this compound)
| Research Area | Key Findings |
| Polymerization | Can be polymerized via radical polymerization to form microspheres. tandfonline.com Surface-initiated reversible chain transfer catalyzed polymerization (SI-RCTP) has been used to create polymer brushes on silicon nanowires. researchgate.net |
| Stimuli-Responsiveness | Poly(ALV) microspheres exhibit thermochromism in certain aromatic solvents. tandfonline.com Copolymers with N-isopropylacrylamide show both pH and temperature responsiveness. acs.org |
| Chiral Recognition | Surfaces coated with poly(acryloyl-L-valine) show chirality-selective effects on the cellular uptake of nanoparticles. nih.govresearchgate.net |
| Biomedical Applications | Used in the development of biosensors for detecting human papillomavirus (HPV). researchgate.net Copolymers have been investigated for drug delivery applications. iitkgp.ac.inbiosynth.com |
Structure
3D Structure
Properties
CAS No. |
16069-57-1 |
|---|---|
Molecular Formula |
C8H13NO3 |
Molecular Weight |
171.19 g/mol |
IUPAC Name |
(2S)-3-methyl-2-(prop-2-enoylamino)butanoic acid |
InChI |
InChI=1S/C8H13NO3/c1-4-6(10)9-7(5(2)3)8(11)12/h4-5,7H,1H2,2-3H3,(H,9,10)(H,11,12)/t7-/m0/s1 |
InChI Key |
UHWCAAMSQLMQKV-ZETCQYMHSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)C=C |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C=C |
Origin of Product |
United States |
Synthetic Methodologies of N Acryloyl L Valine Monomer
Direct N-Acryloylation of L-Valine (B1682139)
The most common and direct method for synthesizing N-Acryloyl-L-valine involves the N-acryloylation of the parent amino acid, L-valine. This is typically achieved through the Schotten-Baumann reaction conditions, where an amino acid is treated with an acyl chloride in the presence of a base.
The synthesis of this compound is frequently accomplished by reacting L-valine with acryloyl chloride in an aqueous basic solution. In a typical procedure, L-valine is dissolved in an aqueous solution of a base, such as sodium hydroxide (B78521) (NaOH), and cooled to a low temperature, often 0°C, to control the reaction's exothermicity. nih.govsimsonpharma.com Acryloyl chloride is then added dropwise to the stirred solution. nih.gov The base serves to deprotonate the amino group of L-valine, forming a more nucleophilic amino anion that readily attacks the electrophilic carbonyl carbon of acryloyl chloride. The base also neutralizes the hydrochloric acid (HCl) byproduct that is formed during the reaction. rsc.org
One documented method involves dissolving L-valine (0.02 mol) and NaOH (0.04 mol) in distilled water, followed by the dropwise addition of acryloyl chloride (0.02 mol) over 30 minutes. simsonpharma.com Another protocol specifies dissolving L-valine (10 mmol) in 10 mL of 1 N NaOH, cooling the solution to 0°C, and then adding acryloyl chloride (15 mmol) dropwise. nih.gov Following the addition, the reaction mixture is typically stirred for several hours, allowing it to gradually warm to room temperature to ensure the reaction goes to completion. nih.govnih.gov The final product is isolated by acidifying the reaction mixture to a pH of 2-3 with an acid like HCl, which protonates the carboxylate group and causes the this compound product to precipitate out of the solution. nih.govrsc.org The solid product can then be collected by filtration. nih.gov
Table 1: Reaction Conditions for N-Acryloylation of L-Valine
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Key Steps |
|---|---|---|---|---|---|
| L-Valine | Acryloyl Chloride | Sodium Hydroxide | Water | 0°C to Room Temp. | Dropwise addition of acryloyl chloride, stirring, acidification to pH 2.0 to precipitate product. nih.gov |
Effective synthesis of this compound relies on careful control of reaction parameters, particularly solvent and pH. Water is the most common solvent due to the high solubility of L-valine salts. The reaction is typically initiated under basic conditions to facilitate the nucleophilic attack of the amino acid on the acryloyl chloride. A pH of approximately 10 is often used at the start of the reaction. nih.gov A pH-stat can be employed to maintain this basicity during the addition of the acidic acryloyl chloride. nih.gov
As the reaction proceeds, the pH is allowed to decrease. nih.gov After the initial reaction period, the mixture is acidified to a pH of 2-3. nih.govrsc.org This step is crucial for the isolation of the product, as the N-acryloyl amino acid is typically a water-soluble salt at neutral or basic pH but precipitates as the free carboxylic acid in an acidic environment.
Temperature control is also critical. The reaction is maintained at a low temperature (0-10°C) during the addition of acryloyl chloride to minimize the hydrolysis of the acryloyl chloride, a significant side reaction that can reduce the yield of the desired product. rsc.org After the addition is complete, the reaction is often allowed to proceed for several hours at room temperature. nih.govnih.gov
Synthesis of Stereoisomeric Variants and Esters
The synthetic methods applied to L-valine can be adapted to produce its stereoisomeric variants and ester derivatives.
The synthesis of N-Acryloyl-D-valine follows the same protocol as its L-enantiomer. The starting material is simply replaced with D-valine (B559536). For instance, D-valine (10 mmol) can be dissolved in 1 N NaOH (10 mL) and reacted with acryloyl chloride (15 mmol) at 0°C. nih.gov The pH is initially maintained around 10.0 and then allowed to neutralize over an hour before being moved to room temperature. nih.gov The product is isolated by acidifying the solution to pH 2.0 with 2 N HCl, causing the N-Acryloyl-D-valine to precipitate. nih.gov
The synthesis of N-Acryloyl-DL-valine methyl ester involves the N-acryloylation of the corresponding amino acid ester, DL-valine methyl ester. This approach is necessary because the free carboxylic acid of valine would interfere with esterification reactions if performed after acryloylation.
A general method for the synthesis of N-acryloyl amino acid esters involves dissolving the amino acid methyl ester hydrochloride salt in a suitable organic solvent, such as dichloromethane (B109758) (DCM). researchgate.net A base, typically a tertiary amine like triethylamine (B128534) (TEA), is added to neutralize the hydrochloride and deprotonate the amino group. researchgate.net The solution is cooled in an ice bath before acryloyl chloride, diluted in the same solvent, is added dropwise. researchgate.net
For the synthesis of N-acryloyl valine methyl ester, valine methyl ester hydrochloride (29.8 mmol) and triethylamine (66.1 mmol) are dissolved in DCM. researchgate.net Acryloyl chloride (36.0 mmol) in DCM is then added dropwise to the cooled solution. researchgate.net After stirring overnight, the product is purified by washing the organic solution with aqueous magnesium sulfate (B86663) to remove salts, followed by drying and evaporation of the solvent. researchgate.net This procedure can be applied to DL-valine methyl ester hydrochloride to obtain N-Acryloyl-DL-valine methyl ester.
Related N-Acryloyl Amino Acid Monomer Syntheses (e.g., L-Alanine, L-Aspartic Acid, L-Glutamic Acid, L-Serine, L-Phenylalanine)
The Schotten-Baumann reaction conditions are broadly applicable to the synthesis of a variety of N-acryloyl amino acid monomers. The general principle remains the same: reaction of the amino acid with acryloyl chloride in a basic medium.
N-Acryloyl-L-Alanine: Synthesized by the reaction of L-alanine with acryloyl chloride. nih.gov In one method, L-alanine is dissolved in a NaOH aqueous solution at 0°C, and acryloyl chloride and additional NaOH solution are added simultaneously. nih.gov Another approach uses a two-phase system of ethyl acetate (B1210297) and water with a phase transfer catalyst. rsc.org
N-Acryloyl-L-Aspartic Acid: Prepared by reacting L-aspartic acid with acryloyl chloride. medchemexpress.com The reaction typically employs a base like triethylamine in a solvent such as dichloromethane. researchgate.net
N-Acryloyl-L-Glutamic Acid: A representative synthesis involves the dropwise addition of acryloyl chloride to a cooled (0°C) aqueous NaOH solution of L-glutamic acid. rsc.org The mixture is stirred overnight, acidified to pH 2-3, and the product is extracted with ethyl acetate. rsc.org
N-Acryloyl-L-Serine: The synthesis can be achieved using a copper-chelation strategy to protect the alpha-amino and carboxyl groups, allowing the acryloylation to occur at the hydroxyl group. nih.gov Alternatively, direct N-acryloylation can be performed under standard Schotten-Baumann conditions.
N-Acryloyl-L-Phenylalanine: L-phenylalanine is dissolved in a sodium hydroxide solution and cooled to 0°C before acryloyl chloride is added dropwise. The product is precipitated by acidification with HCl. The methyl ester derivative can also be synthesized by reacting L-phenylalanine methyl ester with acryloyl chloride.
Table 2: Summary of Synthetic Conditions for Related N-Acryloyl Amino Acid Monomers
| Monomer | Amino Acid Precursor | Key Reagents | Solvent(s) | Typical Yield | Reference(s) |
|---|---|---|---|---|---|
| N-Acryloyl-L-Alanine | L-Alanine | Acryloyl Chloride, NaOH | Water | 80% | nih.gov |
| N-Acryloyl-L-Aspartic Acid | L-Aspartic Acid | Acryloyl Chloride, Triethylamine | Dichloromethane | Not specified | researchgate.net |
| N-Acryloyl-L-Glutamic Acid | L-Glutamic Acid | Acryloyl Chloride, NaOH | Water, Ethyl Acetate | Not specified | rsc.org |
| N-Acryloyl-L-Serine | L-Serine | Acryloyl Chloride, CuCO₃, KOH | Water, Acetone | 50% (copper complex) | nih.gov |
| N-Acryloyl-L-Phenylalanine | L-Phenylalanine | Acryloyl Chloride, NaOH | Water | 50% |
Analytical Characterization Techniques for Monomer Purity and Structure
The confirmation of the chemical structure and the assessment of the purity of the this compound monomer are critical steps following its synthesis. Researchers employ a variety of sophisticated analytical techniques to achieve this, ensuring the monomer is suitable for subsequent polymerization or other applications. These methods provide detailed information about the molecular weight, functional groups, and three-dimensional arrangement of the atoms within the molecule.
Mass Spectrometry (MS)
Mass spectrometry is a fundamental technique used to determine the molecular weight of the synthesized monomer and to confirm its elemental composition. High-Resolution Mass Spectrometry (HRMS), particularly using Matrix-Assisted Laser Desorption/Ionization (MALDI), has been effectively utilized for the characterization of this compound. Research has reported the detection of the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 172.0976 and the sodium adduct [M+Na]⁺ at an m/z of 194.0800. rsc.org These experimental values are in close agreement with the calculated exact mass of the compound (C₈H₁₃NO₃), which is 171.0895, thereby confirming the successful synthesis of the target monomer. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed molecular structure of this compound in solution. Proton NMR (¹H NMR) provides precise information about the chemical environment of the hydrogen atoms in the molecule.
In one study, the ¹H NMR spectrum of this compound was recorded in deuterated chloroform (B151607) (CDCl₃). iitkgp.ac.in The spectrum displayed characteristic signals that correspond to the different protons in the structure: a broad singlet for the amide proton (NH), a series of doublets of doublets for the three vinyl protons (H₂C=CH–), a triplet for the alpha-proton on the chiral carbon (NH–CH–COOH), a multiplet for the beta-proton (–CH(CH₃)₂), and a doublet for the six equivalent protons of the two methyl groups. iitkgp.ac.in The specific chemical shifts and coupling constants provide unambiguous confirmation of the monomer's structure.
Table 1: ¹H NMR Spectral Data for this compound in CDCl₃ iitkgp.ac.in
| Chemical Shift (δ in ppm) | Multiplicity | Coupling Constant (J in Hz) | Proton Assignment |
|---|---|---|---|
| 7.46 | br s | - | NH |
| 6.45 | dd | J_trans_ = 17.5, J_cis_ = 8.108 | H₂C=CH – |
| 6.20 | dd | J_gem_ = 1.502, J_trans_ = 17.5 | H HC=CH– |
| 5.73 | dd | J_gem_ = 1.502, J_cis_ = 8.108 | HH C=CH– |
| 4.65 | t | J = 5.82 | NH–CH –COOH |
| 2.25 | m | - | CH (CH₃)₂ |
| 0.97 | d | - | CH(CH ₃)₂ |
Abbreviations: br s = broad singlet, dd = doublet of doublets, t = triplet, m = multiplet, d = doublet.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the this compound monomer by measuring the absorption of infrared radiation. The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.
The FTIR spectrum of this compound exhibits several characteristic absorption bands. iitkgp.ac.inresearchgate.net These include a strong band for N-H stretching, multiple bands for C-H stretching, and a sharp peak for the C=O stretching of the carboxylic acid group. iitkgp.ac.inresearchgate.net Additionally, the spectrum shows distinct bands for the amide I (C=O stretching) and amide II (N-H bending) vibrations, as well as a band for the C=C stretching of the acryloyl group. iitkgp.ac.inresearchgate.net The presence of this C=C stretching band is crucial evidence that the L-valine was successfully converted to its acryloyl derivative. researchgate.net
Table 2: Characteristic FTIR Absorption Bands for this compound iitkgp.ac.inresearchgate.net
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3340 | N-H stretching | Amide |
| 2972, 2940, 2912 | C-H stretching | Alkyl |
| 1734 | C=O stretching | Carboxylic Acid (COOH) |
| 1651 | Amide I (C=O stretching) | Amide |
| 1610-1611 | C=C stretching | Alkene |
| 1540-1546 | Amide II (N-H bending) | Amide |
| 1417 | =C-H in-plane bending | Alkene |
X-ray Crystallography
For monomers that can be obtained as single crystals, X-ray crystallography provides the most definitive structural information, including precise bond lengths, bond angles, and the absolute configuration of chiral centers. This compound has been successfully crystallized and analyzed using this technique. rsc.org The analysis yields detailed crystallographic data, confirming the molecular structure in the solid state and providing insights into the packing of the molecules in the crystal lattice. rsc.org
Polymerization Mechanisms and Strategies Utilizing N Acryloyl L Valine
Controlled/Living Radical Polymerization (CRP/LRP) Techniques
Two of the most effective CRP/LRP techniques utilized for N-Acryloyl-l-valine and related monomers are Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP).
RAFT polymerization is a highly versatile method that allows for the synthesis of polymers with predictable molecular weights and low dispersity. A key advantage is its compatibility with a wide range of functional monomers under various reaction conditions.
A significant advancement in RAFT is the use of light to mediate the polymerization process. Photoinduced Electron/Energy Transfer-RAFT (PET-RAFT) has been successfully employed to polymerize various N-acryloyl amino acid monomers, including this compound. rsc.org This technique enables the preparation of a library of amino acid-based polymers with precisely controlled molecular weights and narrow molecular weight distributions, typically with a dispersity (Mw/Mn) of less than 1.20, under mild reaction conditions. rsc.org The use of light as an external stimulus provides excellent spatiotemporal control over the polymerization process.
The success of PET-RAFT polymerization hinges on the careful selection and optimization of its core components. Research has demonstrated the robustness and versatility of this process by investigating various RAFT agents (also known as chain transfer agents or CTAs), solvents, and photocatalysts. rsc.org For instance, amino acid monomers with unprotected carboxylic acid groups have been directly polymerized in methanol, showcasing the technique's tolerance to acidic functionalities. rsc.org The choice of photocatalyst is critical for efficiently converting light energy into chemical energy to initiate and control the polymerization.
Below is a table summarizing the components investigated for the PET-RAFT synthesis of poly(N-acryloyl amino acids).
| Component | Type | Role in Polymerization |
| Monomer | N-Acryloyl Amino Acids | The building block of the final polymer. |
| RAFT Agent (CTA) | Dithioester, etc. | Controls the polymer chain growth, enabling a "living" characteristic. |
| Solvent | Methanol, etc. | Dissolves the monomer, initiator, and catalyst; influences reaction kinetics. |
| Photocatalyst | Metal complexes, etc. | Absorbs light and initiates the electron/energy transfer process to control the RAFT equilibrium. |
The "living" nature of the RAFT process, where the polymer chains retain an active terminal group, is particularly advantageous for creating advanced polymer architectures. This allows for the straightforward synthesis of well-defined homopolymers of this compound as well as more complex structures like diblock copolymers. rsc.org By sequentially adding different monomers to the reaction, block copolymers can be constructed, combining the properties of different polymer segments into a single macromolecule. This approach provides a facile pathway to prepare various well-defined homo- and di-block amino acid-based polymers. rsc.org
ATRP is another prominent CRP method that relies on a reversible redox process, typically catalyzed by a transition metal complex, to control the concentration of active radical species. This technique is particularly well-suited for surface-initiated polymerizations.
Surface-initiated ATRP (SI-ATRP) is a "grafting from" technique used to grow polymer chains directly from a substrate, resulting in a dense layer of end-tethered polymers known as a polymer brush. cmu.educmu.edu This method allows for precise control over the thickness and density of the resulting polymer film. cmu.edu
Research has successfully utilized this approach to synthesize chiral polymer brush films from this compound. acs.org In one study, polymer brushes based on both this compound and its enantiomer, N-acryloyl-d-valine, were grown from surfaces. The study found that the chirality of the monomer had a significant impact on biological interactions; the l-valine (B1682139) based brushes induced markedly improved cell adhesion and proliferation compared to their d-valine (B559536) counterparts. acs.org This demonstrates the potential of using SI-ATRP with this compound to create advanced biomaterials with tailored surface properties for applications in tissue engineering and medical devices.
The general process for creating these films is summarized below.
| Step | Description |
| 1. Surface Functionalization | The substrate (e.g., silicon wafer, glass) is chemically modified to attach ATRP initiator molecules to its surface. |
| 2. Polymerization | The initiator-functionalized surface is immersed in a solution containing the this compound monomer, a metal catalyst (e.g., copper complex), and a ligand. |
| 3. "Grafting From" | The polymerization is initiated from the surface-bound initiators, causing polymer chains to grow outwards from the substrate, forming a dense brush layer. |
Atom Transfer Radical Polymerization (ATRP)
Homopolymerization of this compound via ATRP
Atom Transfer Radical Polymerization (ATRP) has been successfully employed for the controlled polymerization of this compound, enabling the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. This technique is particularly valuable for creating complex, well-defined architectures.
One notable application of ATRP with this monomer is the synthesis of star-shaped chiral polymers. In this "core-first" approach, a multifunctional initiator serves as the core from which the polymer arms radiate. Research has demonstrated the creation of two star chiral aggregation-induced emission luminogens (AIEgens), where a tetraphenylethene (TPE) derivative acts as the core. researchgate.net Poly(this compound) (PLV) or its enantiomer, poly(N-acryloyl-d-valine) (PDV), were grown as the arms from this core using ATRP. researchgate.net This method provides precise control over the polymer structure, which is crucial for applications in chiral recognition and sensing. The resulting star polymers, TPE-PLV and TPE-PDV, exhibited pH-responsive behavior and strong emission characteristics in acidic solutions. researchgate.net
The fundamental mechanism of ATRP involves the reversible activation and deactivation of growing polymer chains, mediated by a transition metal catalyst, typically a copper complex. The process is initiated by an alkyl halide, and the equilibrium between the active (radical) and dormant (halide-capped) species allows for controlled chain growth, minimizing termination reactions. This level of control is essential for producing the well-defined poly(this compound) arms in the star polymer architecture.
Table 1: Example of ATRP for Poly(this compound) Arm Synthesis
| Parameter | Description | Reference |
| Monomer | This compound (L-V) or N-Acryloyl-d-valine (D-V) | researchgate.net |
| Architecture | Star Polymer ("core-first") | researchgate.net |
| Core Initiator | Tetraphenylethene (TPE) based | researchgate.net |
| Method | Atom Transfer Radical Polymerization (ATRP) | researchgate.net |
| Resulting Polymer | TPE-poly(this compound) (TPE-PLV) | researchgate.net |
Surface Initiated Reversible Chain Transfer Catalyzed Polymerization (SI-RCTP) for Polymer Brushes
Polymer brushes, which consist of polymer chains tethered to a surface, can be synthesized from this compound using surface-initiated polymerization techniques. Specifically, Surface Initiated Reversible Chain Transfer Catalyzed Polymerization (SI-RCTP) has been utilized to grow poly(this compound) (PAVAL) brushes from silicon nanowire substrates. researchgate.net
The "grafting from" approach is central to this method, where the polymerization is initiated from sites anchored to the substrate surface, allowing for the formation of dense and well-controlled polymer layers. acs.org The process for creating PAVAL brushes via SI-RCTP on silicon nanowires (Si-NT) involves several key steps: researchgate.net
Substrate Preparation : Silicon nanowires are first prepared on a silicon surface using a metal-mediated chemical etching (MACE) method.
Initiator Anchoring : The Si-NT surfaces are functionalized with an initiator, 3-iodopropyl trimethoxysilane (B1233946) (IPTS), which covalently binds to the nanowires, creating an iodine-terminated surface.
Polymerization : The PAVAL polymer brushes are then synthesized from the iodine-functionalized surface via the SI-RCTP method.
This technique allows for detailed investigation of the polymerization kinetics both on the surface and in the solution. researchgate.net The resulting hybrid material, Si-NT@PAVAL, combines the high surface area of the nanowires with the functional properties of the chiral polymer, making it a candidate for applications such as biosensors. researchgate.net
Free Radical Polymerization (FRP)
Synthesis of Linear and Cross-Linked Poly(this compound)
Conventional free radical polymerization (FRP) offers a straightforward method for synthesizing both linear and cross-linked poly(this compound). This technique is widely used due to its simplicity and tolerance to various functional groups.
Linear Poly(this compound): To produce the linear homopolymer, this compound is polymerized in a suitable solvent using a free-radical initiator. The reaction is typically initiated by the thermal decomposition of an initiator like azobisisobutyronitrile (AIBN) or a redox initiator system at lower temperatures. The resulting polymer chains are soluble in appropriate solvents, and their molecular weight is broadly distributed, which is characteristic of conventional FRP.
Cross-Linked Poly(this compound): To form a cross-linked network, or hydrogel, a bifunctional cross-linking agent is added to the polymerization mixture. A common cross-linker for acrylamide-based monomers is N,N'-methylenebisacrylamide (MBA). researchgate.netresearchgate.net During the polymerization, the cross-linker is incorporated into the growing polymer chains, creating covalent bonds between them and forming a three-dimensional network. researchgate.net
The process involves dissolving the this compound monomer and the MBA cross-linker in an aqueous solution. A redox initiator system, such as ammonium (B1175870) persulfate (APS) and N,N,N',N'-tetramethylethylenediamine (TEMED), is often used to initiate the polymerization at or near room temperature. researchgate.net The resulting cross-linked hydrogel is insoluble but can swell significantly in water and other solvents, a property that is highly dependent on the cross-linker concentration. mdpi.com
Table 2: Components for FRP of Poly(this compound)
| Component | Role | Example | Reference |
| Monomer | Building block of the polymer | This compound | |
| Initiator | Generates free radicals | Azobisisobutyronitrile (AIBN), Ammonium Persulfate (APS) | researchgate.netnih.gov |
| Cross-linker | Forms polymer network (for hydrogels) | N,N'-methylenebisacrylamide (MBA) | researchgate.netresearchgate.net |
| Solvent | Medium for polymerization | Water, Organic Solvents | researchgate.net |
Impact of Initiation Systems (Redox, Thermal) on Polymer Network Structure
The choice of initiation system in free radical polymerization significantly affects the kinetics of the reaction and the structure of the resulting polymer network. The two primary types of initiation systems are thermal and redox.
Thermal Initiators , such as peroxides or azo compounds (e.g., AIBN), decompose into free radicals when heated to a specific temperature. nih.gov The polymerization rate is controlled by the reaction temperature and the initiator's decomposition rate. For network formation, higher temperatures can lead to faster reaction rates but may also increase the likelihood of side reactions and result in a more heterogeneous network structure with defects.
Redox Initiators consist of an oxidizing agent and a reducing agent (e.g., ammonium persulfate and TEMED). cmu.edu This pair undergoes a one-electron transfer reaction that generates free radicals at much lower temperatures, often at or below room temperature. nih.govcmu.edu The ability to polymerize at lower temperatures offers several advantages for network synthesis:
Reduced Bubble Formation : Lowering the reaction temperature can prevent the monomer from boiling, which is a significant issue in highly exothermic acrylate (B77674) polymerizations, leading to bubble-free and more mechanically robust polymers. nih.gov
Higher Molecular Weight : Reactions carried out at lower temperatures can result in polymers with higher molecular weights between cross-links, which can influence the swelling capacity and mechanical properties of the hydrogel. pcimag.com
Energy Efficiency : Redox systems eliminate the need for heating the reaction vessel, reducing energy consumption and reaction time. pcimag.com
For the synthesis of poly(this compound) hydrogels, a redox initiation system would likely produce a more uniform network structure compared to thermal initiation, due to the milder reaction conditions which reduce the chance of thermal degradation and uncontrolled side reactions.
Copolymerization Strategies
Random Copolymerization (e.g., with N-Dodecylacrylamide, N-isopropylacrylamide)
This compound can be readily copolymerized with other vinyl monomers to create random copolymers with tailored properties. The incorporation of different comonomers allows for the tuning of characteristics such as hydrophobicity, solubility, and stimuli-responsiveness.
Copolymerization with N-Dodecylacrylamide: The random copolymerization of sodium N-acryloyl-l-valinate (the salt form of this compound) with the hydrophobic monomer N-dodecylacrylamide results in amphiphilic copolymers. These polymers contain both hydrophilic (valinate) and hydrophobic (dodecyl) side chains. In aqueous solutions, these copolymers can self-associate, forming microdomains that can be studied for their unique solution properties and potential as stabilizers or delivery vehicles. acs.org
Copolymerization with N-isopropylacrylamide (NIPAAm): N-isopropylacrylamide is a well-known thermoresponsive monomer, and its polymer (PNIPAAm) exhibits a lower critical solution temperature (LCST) in water. mdpi.com Copolymerizing this compound with NIPAAm introduces pH-sensitivity to the thermoresponsive system. researchgate.net A random copolymer containing this compound units was synthesized and found to have a molecular weight (Mw) of 24,000 g/mol . researchgate.net The resulting poly(NIPAAm-co-AV) copolymer exhibits dual responsiveness to both temperature and pH. The phase separation temperature of the copolymer in aqueous solution becomes dependent on the pH, a characteristic of anionic pH-responsive polymers, due to the presence of the carboxylic acid group from the valine moiety. researchgate.net This dual-stimuli responsiveness is highly desirable for creating "smart" materials for various applications.
Formation of Amphiphilic and Ampholytic Block Copolymers
The unique molecular structure of this compound, which combines a polymerizable acryloyl group, a hydrophobic isopropyl side chain from the valine residue, and a pH-sensitive carboxylic acid group, makes it a valuable monomer for the synthesis of amphiphilic and ampholytic block copolymers. These polymers contain distinct hydrophilic and hydrophobic segments (amphiphilic) and can possess both positive and negative charges along the polymer chain (ampholytic), leading to complex solution behaviors.
Controlled/living radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are often employed for the synthesis of these block copolymers. rsc.orgsemanticscholar.org These methods allow for precise control over molecular weight, architecture, and narrow molecular weight distributions, which is crucial for creating well-defined block structures. rsc.org
A notable example involves the synthesis of ampholytic terpolymers composed of this compound (providing the anionic and hydrophobic character), acrylamide (B121943) (a neutral hydrophilic monomer), and (3-acrylamidopropyl)trimethylammonium chloride (a cationic monomer). These terpolymers are synthesized via free-radical polymerization and exhibit properties that are highly dependent on their composition and the surrounding aqueous environment. The resulting polymers demonstrate characteristics of both polyelectrolytes and polyampholytes depending on the solution pH and ionic strength.
Below is a data table summarizing the components and characteristics of such a terpolymer system.
| Component Monomer | Function in Terpolymer | Resulting Polymer Property |
|---|---|---|
| This compound | Provides anionic charge (COO-) and hydrophobicity (isopropyl group). | pH-responsive, contributes to amphiphilic nature. |
| Acrylamide (AM) | Neutral, hydrophilic monomer. | Enhances water solubility and acts as a neutral spacer. |
| (3-acrylamidopropyl)trimethylammonium chloride (APTAC) | Provides a permanent positive charge (quaternary ammonium). | Contributes to the polycationic character of the polymer. |
Integration into Multi-Stimuli-Responsive Polymeric Systems
The incorporation of this compound is a key strategy for designing multi-stimuli-responsive polymers. These "smart" materials can undergo significant changes in their physical or chemical properties in response to external triggers such as pH, temperature, and ionic strength. The valine moiety is central to this functionality, particularly for pH responsiveness.
The carboxylic acid group of the valine residue has a specific pKa value. In aqueous solutions, when the pH is above this pKa, the group is deprotonated (COO⁻), making the polymer chain negatively charged and hydrophilic, which leads to chain expansion due to electrostatic repulsion. Conversely, when the solution pH is lowered below the pKa, the carboxyl group becomes protonated (-COOH), reducing the charge repulsion and increasing hydrophobicity, which can cause the polymer to collapse or aggregate.
This pH-responsive behavior is demonstrated in ampholytic terpolymers containing this compound. Charge-balanced terpolymers exhibit distinct polyampholyte behavior at pH values above 6.5. As the pH is decreased, these polymers become progressively more cationic due to the protonation of the valine units. This change in net charge directly influences the polymer's hydrodynamic volume and solution viscosity.
The table below outlines the stimuli-responsive behavior of polymers incorporating this compound.
| Stimulus | Mechanism of Action | Observed Polymer Response |
|---|---|---|
| pH | Protonation/deprotonation of the carboxylic acid group on the valine residue. | Changes in net polymer charge, leading to alterations in hydrodynamic volume, solubility, and viscosity. |
| Ionic Strength | Screening of electrostatic interactions between charged groups on the polymer chain by salt ions. | Modulation of polyelectrolyte and polyampholyte effects on the polymer's conformation in solution. |
Theoretical and Computational Studies on Polymerization Processes
Quantum Chemical Calculations for Mechanistic Elucidation
Quantum chemistry (QC) has become a powerful tool for investigating the kinetics and mechanisms of chemical reactions, including free radical polymerization (FRP), a common method for polymerizing this compound and other acryloyl monomers. mdpi.comresearchgate.net These computational methods provide detailed, molecular-level insights into reaction pathways that can be difficult to obtain through experiments alone. mdpi.com
Methods like Density Functional Theory (DFT) are used to calculate the geometries of reactants, transition states, and products, as well as their corresponding energies. nih.gov From this information, key kinetic parameters such as activation energies and pre-exponential factors can be determined, allowing for the prediction of reaction rate coefficients. mdpi.com For the polymerization of an acryloyl monomer, QC can be applied to:
Elucidate Reaction Steps: Model the individual steps of polymerization, including initiation, propagation, and termination, to understand the reaction mechanism in detail.
Predict Reactivity: Calculate the activation barriers for radical addition to the monomer's double bond, providing a quantitative measure of its polymerizability.
Guide Experimental Work: Support and guide experimental investigations by predicting reaction kinetics and helping to interpret complex polymerization behavior. mdpi.com
While comprehensive QC studies focused specifically on this compound are not widely published, the established methodologies are directly applicable. DFT has been successfully used to study the interaction between synthetic polymers and amino acids, analyzing the nature and strength of these interactions through parameters like interaction energy and vibrational frequency shifts. ias.ac.in This approach provides a robust framework for understanding the fundamental processes governing the polymerization of this functional monomer.
Computational Modeling for Substrate Selectivity in Enzymatic Synthesis
Beyond chemical synthesis, polymers and oligomers of this compound can be produced through enzymatic methods. Computational modeling plays a crucial role in understanding and optimizing these biocatalytic processes. Specifically, molecular modeling can elucidate the factors governing substrate selectivity during protease-catalyzed synthesis.
One such study investigated the use of the protease papain for the kinetically controlled synthesis of oligopeptides using various N-acryloyl amino acid ethyl esters as "grafter" monomers. nih.gov It was observed that the choice of the amino acid side chain on the monomer significantly influenced the efficiency of its incorporation.
Computational modeling was employed to understand these experimental findings. The process involved:
Docking Simulation: The N-acryloyl amino acid monomer was computationally "docked" into the active site of the papain enzyme to predict its binding orientation.
Molecular Dynamics (MD) Simulation: MD simulations were run to model the dynamic behavior of the enzyme-substrate complex. This helps to understand the stability of the binding and the conformational changes that occur.
Energy Analysis: The interaction energies between the monomer and the amino acid residues lining the enzyme's active site were calculated.
These computational analyses revealed that the conformation of the enzyme-substrate complex is constrained to a "near-attack" position necessary for catalysis. By comparing the individual residue interaction energies for different monomers (e.g., N-acryloyl-leucine-OEt vs. N-acryloyl-glutamic acid-OEt), the modeling can indicate the relative stabilization or destabilization of this active conformation. nih.gov For instance, specific hydrogen bonding interactions between the monomer and key residues in the active site, such as Gln-19, were identified as critical for stabilizing the complex and facilitating the reaction. nih.gov This approach provides a mechanistic explanation for why certain N-acryloyl amino acid monomers are better substrates for the enzyme, thereby guiding the rational design of enzymatic polymerization processes.
Polymeric Architectures and Advanced Materials Derived from N Acryloyl L Valine
Homo- and Copolymers of N-Acryloyl-L-Valine
This compound (NAVAL) is an amino acid-based monomer functionalized with an acrylamide (B121943) group, which makes it suitable for polymerization. sigmaaldrich.comsigmaaldrich.com The resulting polymers incorporate the chirality and functionality of the L-valine (B1682139) amino acid.
Homopolymers of this compound, referred to as poly(this compound) or PNAVAL, are characterized as polyelectrolytes. iitkgp.ac.in This is due to the presence of the ionizable carboxylic acid group on the valine residue. iitkgp.ac.in These homopolymers possess both isopropyl and amido groups, which contribute to temperature sensitivity. iitkgp.ac.in Researchers have also synthesized star-shaped polymers with a tetraphenylethene (TPE) core and poly(this compound) arms using atom transfer radical polymerization (ATRP). researchgate.net
More commonly, NAVAL is utilized in the synthesis of copolymers to tailor the properties of the final material. It can be copolymerized with a variety of other monomers using techniques like reversible addition-fragmentation chain transfer (RAFT) polymerization. researchgate.netusm.edu Notable examples include:
Copolymers with N-dodecylacrylamide (DA): Random copolymers of sodium N-acryloyl-L-valinate (SAVal) and the hydrophobic monomer N-dodecylacrylamide have been synthesized. These amphiphilic copolymers exhibit self-association in aqueous solutions, forming microdomains. iitkgp.ac.in
Copolymers with N,N-dimethylacrylamide (DMA) and N-isopropylacrylamide (NIPAM): Block copolymers incorporating NAVAL with DMA and NIPAM have been developed. These copolymers are known to exhibit dual responsiveness to pH and temperature. sigmaaldrich.comsigmaaldrich.com
Copolymers with L-phenylalanine: NAVAL can be copolymerized with other amino acid-based monomers, such as N-acryloyl-L-phenylalanine, to create polymers with combined functionalities. biosynth.com
The copolymerization of NAVAL allows for precise control over the polymer's properties, leading to the development of advanced, "smart" materials.
| Monomer/Polymer | Type | Key Features | Reference |
| Poly(this compound) | Homopolymer | Polyelectrolyte nature, temperature-sensitive | iitkgp.ac.in |
| TPE-PNAVAL | Star Homopolymer | Chiral, aggregation-induced emission | researchgate.net |
| P(SAVal-co-DA) | Random Copolymer | Amphiphilic, forms microdomains | iitkgp.ac.in |
| P(NAVAL-b-DMA-b-NIPAM) | Block Copolymer | pH- and thermo-responsive | sigmaaldrich.comsigmaaldrich.com |
Smart Polymer Systems
The incorporation of NAVAL into polymer chains imparts stimuli-responsive, or "smart," characteristics. These polymers can undergo reversible changes in their properties in response to external stimuli such as pH and temperature.
pH-Responsive Copolymers
The pH-responsiveness of NAVAL-containing polymers stems from the ionizable carboxylic acid group (-COOH) of the valine residue. iitkgp.ac.in In aqueous solutions, the protonation state of this group changes with the ambient pH, altering the polymer's solubility, conformation, and aggregation behavior.
At pH values above the acid dissociation constant (pKa) of the carboxyl group, the group becomes deprotonated (-COO⁻). This introduces negative charges along the polymer chain, leading to electrostatic repulsion. This repulsion causes the polymer chains to adopt an extended, solvated conformation, rendering the polymer soluble. Conversely, at pH values below the pKa, the carboxyl groups are protonated and neutral (-COOH). The reduction in electrostatic repulsion allows other interactions, such as hydrogen bonding and hydrophobic interactions from the isopropyl group, to dominate, often leading to polymer collapse or aggregation. researchgate.net
A notable example is the copolymer of N-isopropylacrylamide (NIPAAm) and this compound (AV). This copolymer demonstrates a distinct pH-dependent phase separation temperature. researchgate.net Similarly, block copolymers of NAVAL with monomers like N,N-dimethylacrylamide (DMA) and NIPAM exhibit a reversible, pH-induced transition between unimers (single polymer chains) and micelles. sigmaaldrich.comsigmaaldrich.com
Thermo-responsive Copolymers
The thermo-responsiveness of NAVAL-based copolymers is primarily attributed to the presence of the isopropyl and amide groups, which are structurally similar to those in the well-known thermo-responsive polymer, poly(N-isopropylacrylamide) (PNIPAAm). iitkgp.ac.inmdpi.com These polymers often exhibit a lower critical solution temperature (LCST), a temperature above which the polymer becomes insoluble in water.
Below the LCST, the polymer chains are hydrated and soluble. As the temperature increases and surpasses the LCST, the hydrogen bonds between the polymer and water molecules are disrupted. This leads to the dominance of hydrophobic interactions, causing the polymer chains to collapse and aggregate, resulting in phase separation. rsc.org
Copolymers of NAVAL with NIPAAm are prime examples of dually responsive systems where both temperature and pH can trigger a phase transition. researchgate.netresearchgate.net For instance, a copolymer containing 5.03 mol% of NAVAL units with a molecular weight of 24,000 g/mol was studied for its phase separation behavior in aqueous media of varying acidities. researchgate.net In such copolymers, the LCST can be modulated by the pH of the solution. acs.org Block copolymers of NAVAL with DMA and NIPAM also show a reversible temperature-induced unimer-to-micelle transition. sigmaaldrich.comsigmaaldrich.com
| Copolymer System | Stimulus | Observed Behavior | Reference |
| Poly(NIPAAm-co-NAVAL) | pH | Dependence of phase separation onset temperature on pH | researchgate.net |
| P(NAVAL-b-DMA-b-NIPAM) | pH & Temperature | Reversible unimer-to-micelle transition | sigmaaldrich.comsigmaaldrich.com |
| Poly(NIPAAm-co-NAVAL) | Temperature | Phase separation, LCST behavior | researchgate.netresearchgate.net |
Chiral-Achiral Ampholytic Block Copolymers
Chiral-achiral ampholytic block copolymers represent a sophisticated class of polymeric materials. These copolymers consist of at least one block that is chiral (possessing a specific stereochemistry, like PNAVAL) and another block that is achiral (lacking stereospecificity) and ampholytic (containing both acidic and basic groups).
While specific studies focusing solely on NAVAL in this context are emerging, the principle has been demonstrated with other N-acryloyl amino acids. For example, novel chiral-achiral ampholytic block copolymers have been synthesized using a chiral, anionic block of poly(N-acryloyl-L-glutamic acid) or poly(N-acryloyl-L-alanine) and an achiral, cationic block of poly(vinyl amine) (PVAm). researchgate.netresearchgate.net The synthesis is typically achieved through controlled polymerization techniques like RAFT. researchgate.netresearchgate.net
In these systems, the oppositely charged blocks can form an electrostatically complexed core in aqueous solution, while the remaining part of the chiral block forms a surrounding shell. researchgate.net This self-assembly results in the formation of micelles whose structure is sensitive to external stimuli like pH, salt concentration, and urea (B33335) concentration. researchgate.net The chirality of the outer shell, derived from the poly(amino acid) block, can be used for chiral recognition or to influence interactions with biological molecules. researchgate.net The combination of chirality and stimuli-responsiveness in these architectures opens avenues for creating highly specific and functional nanomaterials.
Hydrogel Formulations
Hydrogels are three-dimensional, cross-linked polymer networks capable of absorbing large quantities of water. NAVAL is a valuable monomer for creating "smart" hydrogels that respond to environmental cues.
Synthesis and Network Design of this compound Based Hydrogels
NAVAL-based hydrogels are typically synthesized via the free radical polymerization of NAVAL monomers, often in combination with other vinyl monomers like N-isopropylacrylamide (NIPAAm). mdpi.com The polymerization is conducted in the presence of a cross-linking agent, which forms covalent bonds between the polymer chains to create the insoluble 3D network.
The design of the hydrogel network can be precisely controlled by varying several factors:
Monomer Composition: Both homopolymeric NAVAL hydrogels and copolymeric hydrogels (e.g., with NIPAAm or N-acryloyl-L-phenylalanine) can be synthesized. mdpi.com The choice of comonomer is critical for tuning the hydrogel's properties, such as its temperature sensitivity. mdpi.comrsc.org
Cross-linking Agent: The type and concentration of the cross-linking agent determine the cross-link density of the network, which in turn affects the hydrogel's mechanical strength, swelling ratio, and responsiveness. rsc.org Commonly used cross-linkers include N,N'-ethylene-bisacrylamide (EBA), N,N'-methylene-bisacrylamide (MBA), and poly(ethylene glycol)-diacrylate (PEG-DA). mdpi.comrsc.org
Synthesis Method: While free-radical polymerization is common, other methods like photo-crosslinking can also be employed to form the hydrogel network. researchgate.net
These hydrogels exhibit stimuli-responsive swelling behavior. The valine residue provides pH sensitivity, causing the hydrogel to swell or deswell based on the pH of the surrounding medium. mdpi.com When copolymerized with NIPAAm, the resulting hydrogels also become temperature-sensitive, exhibiting a volume phase transition temperature (VPTT). mdpi.comacs.org This multi-responsive behavior makes NAVAL-based hydrogels promising candidates for various advanced applications.
Role of Cross-linking Agents (e.g., N,N′-ethylene-bisacrylamide, Poly(ethyleneglycol)diacrylate) in Hydrogel Properties
The properties of poly(this compound) (PAVA) hydrogels are significantly influenced by the type and concentration of the cross-linking agent used during polymerization. Cross-linking agents create a three-dimensional network structure by forming covalent bonds between the polymer chains, which is essential for the hydrogel's stability and its characteristic swelling behavior. atamanchemicals.com Commonly used cross-linking agents for the synthesis of PAVA hydrogels include N,N'-ethylene-bisacrylamide (EBA) and poly(ethyleneglycol)diacrylate (PEGDA). rsc.org
N,N'-ethylene-bisacrylamide is a bifunctional monomer that contains two acrylamide groups connected by a methylene (B1212753) bridge. atamanchemicals.com This structure allows it to polymerize with this compound (AVA) monomers, creating cross-links that result in a network rather than linear polymer chains. atamanchemicals.com The concentration of EBA directly impacts the swelling capacity of the resulting hydrogel. For instance, homopolymeric hydrogels of PAVA have been synthesized with varying molar percentages of EBA, such as 2 mol% (AVA-2) and 5 mol% (AVA-5). oatext.com The degree of cross-linking affects the hydrogel's ability to absorb and retain water, with higher cross-linker concentrations generally leading to a more rigid structure and a lower equilibrium degree of swelling. oatext.com
Poly(ethyleneglycol)diacrylate is another cross-linking agent utilized in the formation of PAVA-based hydrogels. rsc.org PEGDA is a bifunctional acrylate (B77674) monomer known for its hydrophilic nature and its ability to form biocompatible hydrogels. polysciences.com The use of PEGDA as a cross-linker can lead to the formation of more porous hydrogel materials compared to those cross-linked with EBA. rsc.org The molecular weight of the PEG block within the PEGDA molecule can also be varied, which in turn influences the properties of the resulting hydrogel network, such as its mechanical strength and degradation characteristics. polysciences.comnih.gov For example, increasing the PEG chain molecular weight in oligo(poly(ethylene glycol) fumarate) composite hydrogels has been shown to significantly increase the mean swelling ratio. nih.gov
The choice and concentration of the cross-linking agent are therefore critical parameters for tailoring the properties of PAVA hydrogels for specific applications. By controlling the cross-linking density, researchers can modulate the hydrogel's swelling behavior, mechanical strength, and porosity. rsc.org
Table 1: Influence of Cross-linking Agents on Poly(this compound) Hydrogel Properties
| Cross-linking Agent | Chemical Structure | Key Properties Imparted to Hydrogel | References |
|---|---|---|---|
| N,N'-ethylene-bisacrylamide (EBA) | Two acrylamide groups linked by a methylene bridge. | Creates a networked structure, influences swelling capacity based on concentration. Higher concentration leads to a more rigid structure. | atamanchemicals.comrsc.orgoatext.com |
| Poly(ethyleneglycol)diacrylate (PEGDA) | Bifunctional acrylate monomer with a poly(ethylene glycol) block. | Forms biocompatible and porous hydrogels. The molecular weight of the PEG block affects mechanical strength and swelling. | rsc.orgpolysciences.comnih.gov |
Supramolecular Hydrogels and Physical Crosslinking
Supramolecular hydrogels are a class of soft materials formed through non-covalent, physical cross-linking interactions. rsc.org These dynamic and reversible interactions, such as hydrogen bonding, hydrophobic interactions, and electrostatic forces, are responsible for the formation of the three-dimensional hydrogel network. iitkgp.ac.innih.gov In the context of this compound, the inherent properties of the amino acid residue can contribute to the formation of such supramolecular structures.
The self-assembly of molecules into well-ordered supramolecular architectures is driven by a combination of non-covalent interactions. iitkgp.ac.in The presence of the valine moiety, with its isopropyl group, introduces hydrophobic character, while the amide and carboxyl groups are capable of forming hydrogen bonds. iitkgp.ac.inmdpi.com These interactions play a crucial role in the self-organization and gelation process. For instance, studies on similar N-acyl amino acid surfactants have shown that intermolecular hydrogen bonding between amide groups is a significant factor in the formation of microstructures in solution. iitkgp.ac.inacs.org
Physical crosslinking in supramolecular hydrogels offers several advantages, including potential self-healing properties and responsiveness to external stimuli like temperature and pH. rsc.orgresearchgate.net The dynamic nature of the non-covalent bonds allows the hydrogel network to disassemble and reassemble in response to environmental changes. rsc.org For example, the ionization state of the carboxylic acid groups in PAVA can be altered by pH, affecting the electrostatic interactions and, consequently, the swelling and stability of the hydrogel. aidic.it Similarly, temperature can influence the strength of hydrogen bonds and hydrophobic interactions, leading to sol-gel transitions. rsc.org
The formation of these hydrogels can sometimes be initiated through processes like freeze-thawing, which promotes the formation of physically cross-linked networks through hydrogen bonding. researchgate.net The resulting hydrogels often exhibit interconnected porous morphologies. researchgate.netnih.gov
Nanocomposite Hydrogels with Embedded Magnetic Nanoparticles
Nanocomposite hydrogels are advanced materials that combine a polymer hydrogel matrix with nanoscale fillers, such as magnetic nanoparticles, to impart novel functionalities. mdpi.com In the case of this compound, the incorporation of magnetic nanoparticles into the PAVA hydrogel network results in a multi-responsive material that is sensitive to direct stimuli like pH and temperature, as well as remote stimuli such as alternating magnetic fields (AMF). oatext.comaidic.it
These magnetic nanocomposite hydrogels are typically synthesized by carrying out the polymerization of the AVA monomer and a cross-linking agent, such as EBA, in the presence of a dispersion of magnetic nanoparticles, for example, cobalt ferrite (B1171679) (CoFe₂O₄) or iron oxide (Fe₃O₄) nanoparticles. oatext.commdpi.com The nanoparticles become physically entrapped within the three-dimensional polymer network as it forms. oatext.com
The primary advantage of embedding magnetic nanoparticles is the ability to remotely control the hydrogel's properties. When subjected to an AMF, the magnetic nanoparticles generate localized heat, which can trigger a temperature-responsive collapse or swelling of the hydrogel, depending on its specific composition. oatext.comaidic.it This property is particularly useful for applications such as on-demand drug release, where the release of a therapeutic agent can be pulsed by applying and removing the magnetic field. oatext.com For example, in a study involving a PAVA-based hydrogel, the application of an AMF was shown to increase the amount of drug released during pH pulses. oatext.com
The presence of the magnetic nanoparticles can also influence the thermal stability of the hydrogel, often increasing it due to the higher thermal stability of the inorganic nanoparticles and their ability to distribute heat uniformly throughout the matrix. mdpi.com The morphology of these nanocomposite hydrogels, as observed through scanning electron microscopy, often shows the nanoparticles scattered within the porous structure of the hydrogel. researchgate.net
Table 2: Characteristics of Magnetic Nanocomposite Hydrogels based on this compound
| Feature | Description | References |
|---|---|---|
| Composition | Poly(this compound) hydrogel matrix with embedded magnetic nanoparticles (e.g., CoFe₂O₄, Fe₃O₄). | oatext.comaidic.itmdpi.com |
| Synthesis | Radical polymerization of this compound and a cross-linker in the presence of a magnetic nanoparticle dispersion. | oatext.comaidic.it |
| Key Property | Responsiveness to alternating magnetic fields (AMF) in addition to pH and temperature. | oatext.comaidic.it |
| Mechanism of AMF Response | Magnetic nanoparticles generate localized heat under AMF, inducing a thermo-responsive change in the hydrogel. | oatext.comaidic.it |
Polymer Brushes and Surface-Tethered Polymers
Polymer brushes are assemblies of polymer chains tethered by one end to a surface or interface. researchgate.netacs.org When the grafting density is sufficiently high, the polymer chains are forced to stretch away from the surface to avoid overcrowding, forming a brush-like configuration. nih.gov Poly(this compound) (PAVA) can be used to create such polymer brushes, offering a way to modify the surface properties of various materials. researchgate.net
Grafting Poly(this compound) onto Diverse Substrates (e.g., Silicon Nanowires, Gold Nanoparticles, Silica (B1680970) Beads)
The "grafting-from" approach is a common method for synthesizing polymer brushes, where polymerization is initiated from initiator molecules that have been previously anchored to the substrate surface. nih.govacs.org This method generally allows for the formation of denser and thicker brushes compared to the "grafting-to" method, which involves attaching pre-synthesized polymer chains to the surface. acs.orgnih.gov
PAVA brushes have been successfully grafted onto a variety of substrates:
Silicon Nanowires: PAVA brushes can be grown from silicon nanowire (Si-NW) surfaces. researchgate.net A typical process involves first modifying the Si-NWs with an initiator, such as 3-iodopropyl trimethoxysilane (B1233946) (IPTS), followed by surface-initiated reversible chain transfer catalyzed polymerization (SI-RCTP) of the this compound (AVAL) monomer. researchgate.netyyu.edu.tr This creates a hybrid material where the properties of the silicon nanowires are combined with the specific functionalities of the PAVA brushes. researchgate.net
Gold Nanoparticles: Gold nanoparticles can be functionalized with polymer brushes. mdpi.com While specific examples for PAVA are less detailed, the general strategy involves modifying the gold surface with an initiator suitable for a controlled radical polymerization technique like atom-transfer radical polymerization (ATRP) or reversible addition-fragmentation chain-transfer (RAFT) polymerization. mdpi.com This allows for the growth of polymer chains directly from the nanoparticle surface.
Silica Beads: Silica is a common substrate for creating polymer brushes due to its well-established surface chemistry. mdpi.com The "grafting from" method is frequently employed, where silica particles are first treated to introduce initiator groups on their surface, followed by the polymerization of the desired monomer. mdpi.com
The ability to graft PAVA onto these diverse substrates opens up possibilities for creating functional materials for applications in biosensing, chromatography, and as biocompatible coatings. researchgate.netacs.org For instance, chiral polymer brushes based on this compound have been shown to exhibit distinct interactions with cells, with the L-valine based brushes promoting improved cell adhesion and proliferation. acs.org
Control of Polymer Brush Architecture and Surface Density
Polymer Brush Architecture: This refers to the molecular weight, molecular weight distribution (polydispersity), and composition of the grafted polymer chains. rsc.org
Molecular Weight: By controlling the polymerization time and the ratio of monomer to initiator, the length (and thus molecular weight) of the polymer chains can be precisely tuned. rsc.org
Polydispersity: Controlled polymerization methods yield polymer brushes with a narrow molecular weight distribution, meaning the chains are of a relatively uniform length. rsc.org This uniformity is important for creating well-defined and predictable surface properties. researchgate.net Neutron reflectivity studies have shown that brushes with a narrow molecular weight distribution form a sharper boundary at the solution interface compared to those with a broad distribution. rsc.org
Surface Density: This refers to the number of polymer chains grafted per unit area of the substrate.
The grafting density is primarily controlled by the density of the initiator molecules immobilized on the surface prior to polymerization. acs.org
High grafting densities are desirable to achieve the stretched "brush" conformation, which provides a uniform and effective surface coverage. nih.gov "Grafting-from" methods are generally superior for achieving high grafting densities because the small initiator molecules can be packed more closely on the surface than bulky, pre-formed polymer chains. acs.org
By carefully controlling these architectural parameters, the physical and chemical properties of the PAVA-grafted surfaces can be tailored. For example, the thickness, swelling behavior, and interaction with biological molecules can be finely adjusted. nih.gov
Supramolecular Assembly and Self-Organization
The self-assembly of this compound and its derivatives is a process driven by a variety of non-covalent interactions, leading to the spontaneous formation of ordered supramolecular structures in solution. iitkgp.ac.in These interactions include hydrophobic forces, hydrogen bonding, electrostatic interactions, and van der Waals forces. iitkgp.ac.in
The molecular structure of this compound, which contains both a hydrophobic isopropyl group from the valine residue and hydrophilic amide and carboxyl groups, makes it an amphiphilic molecule. iitkgp.ac.inmdpi.com This amphiphilicity is a key driver for self-assembly in aqueous environments. The hydrophobic parts of the molecules tend to aggregate to minimize their contact with water, while the hydrophilic parts remain exposed to the aqueous phase. iitkgp.ac.in
Derivatives of this compound, such as sodium N-(11-acrylamidoundecanoyl)-L-valinate (SAUV), have been synthesized and their self-assembly properties studied in detail. iitkgp.ac.in In aqueous solutions, such amphiphiles can form various aggregates, including micelles, bilayers, and vesicles. iitkgp.ac.inacs.org The specific type of structure formed is influenced by factors like the molecule's geometry, concentration, pH, and temperature. iitkgp.ac.in
For SAUV, studies using surface tension and fluorescence probes have indicated the initial formation of flat bilayer structures, which can transform into closed vesicles at higher concentrations. iitkgp.ac.in The presence of intermolecular hydrogen bonding between the amide groups plays a significant role in the formation and stability of these microstructures. iitkgp.ac.inacs.org Furthermore, the chirality of the L-valine residue can be transferred to the supramolecular level, leading to the formation of chiral aggregates, as suggested by circular dichroism spectroscopy. iitkgp.ac.in Microscopic techniques have revealed the existence of twisted ribbons and rope-like helical structures in aqueous solutions of SAUV. iitkgp.ac.in
The self-assembly process is not limited to simple amphiphiles. Peptides containing valine have also been shown to self-assemble into nanofibers that can form hydrogels, often driven by the formation of β-sheet structures and stabilized by hydrophobic and ionic interactions. mdpi.com This demonstrates the broader principle that the inherent properties of the L-valine amino acid can be harnessed to direct the formation of complex and functional supramolecular materials. mdpi.com
Formation of Micellar Structures and Micelle-Like Clusters
Polymers derived from this compound (NAVAL) exhibit a remarkable capacity for self-assembly in aqueous solutions, leading to the formation of various organized structures, including micelles and micelle-like clusters. biosynth.comresearchgate.netiitkgp.ac.in This behavior is primarily attributed to the amphiphilic nature of the polymer chains, which contain both hydrophobic and hydrophilic segments. The hydrophobic isopropyl groups of the valine residues and the polymer backbone tend to avoid contact with water, while the carboxyl groups and amide linkages are hydrophilic.
The formation of these structures is a concentration-dependent phenomenon. researchgate.net Below a specific concentration, known as the critical aggregation concentration (CAC), the polymer chains exist as individual, solvated unimers. researchgate.net As the polymer concentration increases beyond the CAC, intermolecular hydrophobic interactions become dominant, driving the polymer chains to associate and form aggregates. researchgate.netiitkgp.ac.in This process minimizes the exposure of the hydrophobic moieties to the aqueous environment, resulting in the formation of core-shell type structures. The hydrophobic segments form the core of these aggregates, while the hydrophilic groups are exposed to the surrounding water, forming a stabilizing corona.
Copolymers of NAVAL with other monomers, such as N,N-dimethylacrylamide (DMA) and N-isopropylacrylamide (NIPAM), have been extensively studied for their ability to form well-defined micelles. sigmaaldrich.comscientificlabs.co.uksigmaaldrich.com In these block copolymers, the NAVAL segments, which can be anionic depending on the pH, and the thermoresponsive NIPAM segments drive the self-assembly process. sigmaaldrich.comscientificlabs.co.uksigmaaldrich.comcapes.gov.br For instance, amphiphilic block copolymers of NAVAL with DMA and NIPAM have been shown to undergo a reversible unimer-to-micelle transition in response to changes in pH and temperature. sigmaaldrich.comsigmaaldrich.com
The resulting micelles typically have hydrodynamic diameters ranging from approximately 45 to 86 nm. capes.gov.br The specific size and morphology of these aggregates can be influenced by several factors, including the polymer's molecular weight, the ratio of hydrophobic to hydrophilic monomer units, and the surrounding environmental conditions. researchgate.net For example, random copolymers of sodium N-acryloyl-L-valinate and N-dodecylacrylamide have been observed to form spherical aggregates with a uniform diameter of about 50 nm when examined by transmission electron microscopy at concentrations above the CAC. researchgate.netiitkgp.ac.in
The formation of these micellar and micelle-like structures is not limited to simple block copolymers. Hyperbranched and star-shaped polymers containing NAVAL have also been synthesized and shown to self-assemble into complex architectures. rsc.org These more intricate polymer designs offer additional control over the size, shape, and functionality of the resulting self-assembled structures.
Table 1: Critical Aggregation Concentration (CAC) and Aggregate Size of this compound Containing Copolymers
| Copolymer System | Method of Determination | Critical Aggregation Concentration (CAC) | Aggregate Size (Diameter) | Reference |
| Random copolymers of sodium N-acryloyl-L-valinate and N-dodecylacrylamide | Surface tension, viscosity, fluorescence | ~10⁻³ g/L | ~50 nm | researchgate.net |
| Block copolymers of N,N-dimethylacrylamide, N-isopropylacrylamide, and N-acryloylvaline | Dynamic light scattering | Not specified | 45 - 86 nm | capes.gov.br |
Chiral Self-Assembly and Its Influence on Supramolecular Structures
The inherent chirality of the L-valine monomer plays a crucial role in directing the self-assembly of NAVAL-containing polymers, leading to the formation of ordered supramolecular structures with distinct chiroptical properties. sigmaaldrich.comscientificlabs.co.ukiitkgp.ac.inresearchgate.net This chiral influence stems from the specific spatial arrangement of the atoms in the L-valine residue, which is preserved during polymerization. unimi.it
When NAVAL polymers self-assemble in solution, the chiral centers can induce a preferential twisting or packing of the polymer chains, resulting in the formation of helical or other asymmetric superstructures. mdpi.com This phenomenon is a hallmark of chiral self-assembly, where molecular-level chirality is translated into macroscopic structural chirality. The formation of such ordered structures is often driven by a combination of hydrophobic interactions, hydrogen bonding, and electrostatic interactions, all of which are influenced by the stereochemistry of the valine side chains. iitkgp.ac.inmdpi.com
Circular dichroism (CD) spectroscopy is a powerful technique for probing the chiral organization of these self-assembled structures. iitkgp.ac.inunimi.itnih.gov Studies on various NAVAL-containing polymers have shown distinct CD signals that are dependent on the state of aggregation. For instance, N-acylamino acid surfactants derived from L-valine exhibit characteristic CD spectra above their critical aggregation concentration, indicating the formation of chiral aggregates. iitkgp.ac.in Similarly, polyamidoamino acids derived from L-valine show pH-dependent self-structuring in water, as revealed by CD spectroscopy, with the formation of stable, folded conformations reminiscent of protein motifs. unimi.itresearchgate.net
The chirality of the polymer can also influence its interaction with other molecules and surfaces. For example, gold nanoparticles grafted with poly(this compound) (PAV) have been shown to exhibit chirality-dependent interactions with biological molecules like bovine serum albumin. acs.org The specific configuration (L- or D-) of the PAV on the nanoparticle surface dictates the nature of these interactions, highlighting the importance of polymer chirality in biomaterial applications. researchgate.netacs.org
Furthermore, the self-assembly of chiral block copolymers containing NAVAL can lead to the formation of supramolecular structures with tunable chiroptical properties. acs.org The handedness and intensity of the CD signals can often be controlled by external stimuli such as pH and temperature, which affect the conformation and packing of the polymer chains within the self-assembled aggregates. This responsiveness makes these materials promising for applications in areas like chiral sensing and separation.
Table 2: Influence of Chiral Self-Assembly on Supramolecular Structures of this compound Polymers
| Polymer System | Observation | Technique(s) Used | Significance | Reference |
| N-acylamino acid surfactants from L-valine | Formation of chiral aggregates above CAC | Circular Dichroism (CD) | Demonstrates transfer of molecular chirality to supramolecular structures. | iitkgp.ac.in |
| Polyamidoamino acids from L-valine | pH-dependent self-structuring into folded conformations | Circular Dichroism (CD), Molecular Modeling | Shows formation of stable, ordered structures in water. | unimi.itresearchgate.net |
| Poly(this compound) grafted gold nanoparticles | Chirality-dependent interaction with proteins | Isothermal Titration Calorimetry, Dynamic Light Scattering | Highlights the role of polymer chirality in bio-interactions. | researchgate.netacs.org |
External Stimuli-Induced Changes in Self-Assembly (e.g., pH, Temperature, Ionic Strength)
The self-assembly of polymers derived from this compound is highly sensitive to external environmental conditions, including pH, temperature, and ionic strength. biosynth.comiitkgp.ac.inacs.org This responsiveness allows for dynamic control over the formation, dissociation, and structural characteristics of the resulting supramolecular architectures. nih.gov
pH-Responsiveness: The presence of carboxylic acid groups in the valine residues imparts significant pH sensitivity to NAVAL-containing polymers. iitkgp.ac.innih.gov At low pH values (below the pKa of the carboxylic acid), the carboxyl groups are protonated and largely uncharged. This neutrality facilitates hydrophobic interactions, promoting the formation of compact, aggregated structures such as micelles. capes.gov.brnih.gov As the pH increases, the carboxyl groups become deprotonated and negatively charged. The resulting electrostatic repulsion between the polymer chains can lead to the swelling or complete dissociation of the self-assembled structures. capes.gov.br For instance, block copolymers containing NAVAL have been shown to form micelles between pH 2 and 5, but above pH 5, deprotonation prevents micellization. capes.gov.br This pH-triggered transition between aggregated and dissolved states is a key feature of these smart polymers. rsc.orgacs.org
Temperature-Responsiveness: When NAVAL is copolymerized with thermoresponsive monomers like N-isopropylacrylamide (NIPAM), the resulting polymers exhibit dual pH and temperature sensitivity. sigmaaldrich.comsigmaaldrich.comresearchgate.net NIPAM-based polymers famously exhibit a lower critical solution temperature (LCST), above which they become hydrophobic and precipitate from aqueous solution. In block copolymers, this property can be harnessed to trigger micelle formation. By adjusting the temperature, one can control the hydrophobic/hydrophilic balance of the polymer chains and thus induce self-assembly. The critical micellization temperature of these copolymers can be tuned by altering the solution pH, demonstrating a synergistic effect between these two stimuli. capes.gov.br For example, the critical micellization temperature for certain NAVAL-containing block copolymers can be adjusted to be between approximately 10 and 36 °C by changing the pH. capes.gov.br
Ionic Strength: The ionic strength of the solution also plays a critical role in modulating the self-assembly of these charged polymers. unimi.itnih.gov The addition of salt screens the electrostatic repulsions between the deprotonated carboxyl groups on the polymer chains. mdpi.com This charge screening effect can promote aggregation or lead to changes in the size and morphology of the self-assembled structures. For instance, in some peptide-based systems, the addition of ions like Ca²⁺ can induce folding and self-assembly into nanofibers by cross-linking charged residues. mdpi.com Conversely, in systems where micelles are "locked" by interpolyelectrolyte complexation, the addition of a high concentration of salt (e.g., 0.3 M NaCl) can disrupt these interactions and cause the dissociation of the complexes. capes.gov.br
This multi-responsive behavior allows for the fine-tuning of the supramolecular structures formed by NAVAL-based polymers. For example, micelles can be formed within a specific pH and temperature range and then "locked" into their structure through complexation with a cationic polymer. capes.gov.br These locked structures remain stable even when the temperature is lowered, but can be dissociated by increasing the ionic strength. capes.gov.br
Table 3: Effects of External Stimuli on the Self-Assembly of this compound Polymers
| Stimulus | Effect | Mechanism | Example System | Reference |
| pH | Reversible micelle formation/dissociation | Protonation/deprotonation of carboxyl groups, altering electrostatic repulsion and hydrophobicity. | Block copolymers of NAVAL, DMA, and NIPAM form micelles at pH 2-5 and dissociate above pH 5. | capes.gov.br |
| Temperature | Induction of micellization | Change in solubility of thermoresponsive co-monomers (e.g., NIPAM) above their LCST. | Critical micellization temperature of NAVAL-NIPAM copolymers can be tuned from ~10 to 36 °C by adjusting pH. | capes.gov.br |
| Ionic Strength | Modulation of aggregate stability and structure | Screening of electrostatic repulsions between charged groups. | Addition of 0.3 M NaCl dissociates "locked" micelles formed by interpolyelectrolyte complexation. | capes.gov.br |
Advanced Research Applications of N Acryloyl L Valine Derived Materials
Biomaterials and Bio-interface Engineering
The development of materials that can effectively interface with biological systems is a cornerstone of modern biomedical research. Polymers derived from n-Acryloyl-l-valine (NAVA) are at the forefront of this field, offering unique properties due to their chiral nature, which mimics the stereospecificity found in biological molecules.
Chirality-Dependent Interactions with Biological Systems
Chirality is a fundamental property of many biological molecules, with amino acids in proteins typically being "left-handed" (L-enantiomers) and sugars in nucleic acids being "right-handed" (D-enantiomers). nih.govnih.gov This biological preference leads to stereospecific interactions, where the spatial arrangement of atoms in a molecule dictates its biological activity. Materials synthesized from NAVA can exploit this phenomenon to control their interactions with proteins and cells. mdpi.com
Research has shown that the chirality of NAVA-based polymer surfaces significantly influences biological processes such as protein adsorption and subsequent cellular responses. mdpi.comwangxing-lab.com For example, surfaces modified with the L-enantiomer of a valine-based polymer often exhibit different protein adsorption profiles compared to surfaces with the D-enantiomer. rsc.org This difference in protein interaction is a critical factor that mediates cellular behavior. mdpi.com Studies using gold nanoparticles coated with poly(acryloyl-L-valine) (L-PAV) and its D-enantiomer (D-PAV) have demonstrated chirality-dependent cellular uptake. nih.gov In some cancer cell lines, D-PAV-coated nanoparticles were internalized to a greater extent than their L-PAV counterparts, an effect attributed to favorable interactions between the D-enantiomer and the L-phospholipid-based cell membrane. nih.gov This stereospecific recognition highlights the potential to design materials that can selectively target or interact with specific cells or tissues.
Design of Bioengineering Scaffolds
Bioengineering scaffolds provide a structural framework that supports cell growth and tissue regeneration. The ideal scaffold material should be biocompatible and possess appropriate mechanical properties and surface chemistry to encourage cellular attachment and proliferation. NAVA-derived polymers are emerging as valuable components in the design of such scaffolds. acs.orgnih.gov
Biodegradable polyurethanes have been grafted with chiral oligomers of poly(n-acryloyl-valine) to create scaffolds for bone tissue engineering. nih.gov These chiral-modified scaffolds have been shown to influence the behavior of bone marrow stem cells (BMSCs). nih.gov The introduction of chirality into polymer brush films is also being explored for creating bioengineering scaffolds. acs.org The ability to control cell behavior through surface chirality provides a sophisticated strategy for designing scaffolds that can actively guide tissue development. nih.govresearchgate.net For instance, scaffolds modified with L-PAV were found to interact more strongly with BMSCs, promoting a larger cell spreading area and a stronger tendency towards bone differentiation compared to scaffolds modified with D-PAV. nih.gov
| Scaffold Material | Base Polymer | Chiral Moiety | Target Application | Observed Effect on Stem Cells |
| Chiral-Grafted Polyurethane | Poly(propylene fumarate) polyurethane (PPFU) | poly(this compound) oligomers | Bone Tissue Engineering | Enhanced cell spreading, migration, and osteodifferentiation compared to D-enantiomer. nih.gov |
| Chiral Polymer Brush Films | Silicon Wafer | poly(this compound) | Bio-interface Studies | Modulates protein adsorption and subsequent cell behavior. acs.org |
Studies on Cell Adhesion and Proliferation on Chiral Polymer Surfaces
The surface properties of a biomaterial dictate how cells will respond to it. Research has consistently demonstrated that surfaces modified with NAVA polymers can modulate cell adhesion, proliferation, and morphology in a chirality-dependent manner. wangxing-lab.comacs.org
Studies on chiral polymer brush films synthesized from this compound and its D-enantiomer revealed distinct differences in their interactions with cells. acs.org Surfaces with L-valine-based brushes markedly improved cell adhesion and proliferation compared to those with D-valine (B559536) brushes. mdpi.comacs.org This effect is thought to be mediated by the stereoselective adsorption of proteins onto the chiral surface, which in turn influences how cells attach and grow. rsc.org Further investigations using polymers derived from other chiral amino acids like alanine (B10760859) and leucine (B10760876) showed that larger side groups, such as the isopropyl group in valine, lead to more pronounced differences in cell behavior between the L- and D-isomers. acs.org In experiments with bone marrow stem cells, surfaces grafted with L-PAV oligomers promoted greater cell adhesion and faster migration compared to surfaces with D-PAV. nih.gov
Controlled Release Systems (Focusing on Material Design Principles)
"Smart" materials that can release therapeutic agents in response to specific triggers hold immense promise for targeted and efficient therapies. Hydrogels synthesized from this compound are a key platform in the development of these advanced controlled release systems, owing to their ability to respond to a variety of environmental stimuli. mdpi.comresearchgate.net
Hydrogel-Based Platforms for Stimuli-Responsive Release
Hydrogels are cross-linked polymer networks that can absorb large amounts of water, making them highly biocompatible. mdpi.com When based on NAVA, these hydrogels can be designed to be "stimuli-responsive," meaning their swelling behavior and, consequently, their ability to hold and release a payload can be controlled by external signals. mdpi.comrsc.org
These hydrogels are typically synthesized by the radical polymerization of NAVA monomers, often in combination with other monomers like N-isopropylacrylamide (NIPAAm), to impart multi-responsive properties. aidic.itoatext.com The presence of the carboxylic acid group from the valine residue makes the hydrogel sensitive to changes in pH. mdpi.comaidic.it The incorporation of NIPAAm introduces temperature sensitivity, as poly(N-isopropylacrylamide) famously exhibits a lower critical solution temperature (LCST) near physiological temperatures. mdpi.comresearchgate.net This dual-responsiveness allows for fine-tuned control over the release mechanism. Furthermore, magnetic nanoparticles can be embedded within the hydrogel matrix, rendering the material responsive to alternating magnetic fields (AMF), adding another layer of external control. aidic.itoatext.com
Mechanisms of Stimuli-Responsive Release (e.g., pH, Temperature, Ionic Strength, Alternating Magnetic Fields)
The release of a substance from a NAVA-based hydrogel is governed by changes in the polymer network's swelling state, which is triggered by specific stimuli. mdpi.comnih.gov
pH: The carboxylic acid groups (-COOH) on the valine residues are ionizable. aidic.it At low pH (acidic conditions), these groups are protonated and neutral, leading to a collapsed, less swollen hydrogel state. mdpi.comoatext.com As the pH increases (becoming more alkaline), the carboxyl groups deprotonate to form carboxylate anions (-COO⁻). The resulting electrostatic repulsion between these negative charges causes the polymer network to expand and swell significantly, facilitating the release of the entrapped payload. mdpi.com
Ionic Strength: The swelling of these polyelectrolyte hydrogels is also sensitive to the concentration of ions in the surrounding solution. mdpi.comaidic.it High ionic strength can shield the electrostatic repulsion between the charged carboxylate groups, leading to a reduction in swelling and a decrease in the release rate. mdpi.com
Alternating Magnetic Fields (AMF): When magnetic nanoparticles (e.g., CoFe₂O₄) are incorporated into the hydrogel, an external AMF can be used as a remote trigger. aidic.itoatext.com The nanoparticles generate localized heat under the influence of the magnetic field, raising the internal temperature of the hydrogel. This temperature increase can induce a volume change (if the hydrogel is thermo-responsive), thereby accelerating the release of the loaded drug on demand. aidic.itoatext.com
Table of Stimuli-Responsive Mechanisms in NAVA-based Hydrogels
| Stimulus | Mechanism of Action | Resulting Hydrogel State | Effect on Release |
|---|---|---|---|
| Increasing pH | Deprotonation of carboxylic acid groups leads to electrostatic repulsion. mdpi.com | Swelling / Expansion | Increased Release |
| Decreasing pH | Protonation of carboxylic acid groups reduces repulsion. oatext.com | Shrinking / Collapse | Decreased Release |
| Increasing Temperature (above LCST) | Polymer chains become hydrophobic and expel water (for NIPAAm copolymers). researchgate.net | Shrinking / Collapse | Modulated Release |
| Increasing Ionic Strength | Shielding of electrostatic repulsions between charged groups. mdpi.com | Shrinking / Collapse | Decreased Release |
| Alternating Magnetic Field (AMF) | Embedded magnetic nanoparticles generate localized heat. aidic.itoatext.com | Localized heating can trigger temperature-responsive shrinking/swelling. | On-demand, accelerated release |
Investigating Polymer-Drug Complexation and Release Kinetics
Polymers derived from this compound are being extensively investigated for their potential in controlled drug delivery systems. The presence of carboxylic acid, amide, and isopropyl groups within the L-valine (B1682139) moiety allows for multiple points of interaction with drug molecules, leading to the formation of stable polymer-drug complexes. nih.govrsc.org These interactions, which can be ionic or hydrophobic in nature, are crucial for both the loading of the drug into the polymer matrix and its subsequent controlled release. nih.govaidic.it
The release kinetics of drugs from NALV-based hydrogels are often governed by a combination of diffusion-controlled and chemically controlled mechanisms. rsc.org For instance, hydrogels based on L-valine residues have demonstrated the ability to coordinate with cisplatin, a platinum-based chemotherapy drug. rsc.orgmdpi.com The interaction between the Pt(II) species and the hydrogel matrix allows for a tunable and sustained release of the drug. rsc.org This controlled release is critical in minimizing the systemic toxicity associated with many potent drugs.
Copolymers of NALV with other monomers, such as N-isopropylacrylamide (NIPAAm), have been synthesized to create "smart" hydrogels that respond to multiple stimuli like pH and temperature. mdpi.comscientificlabs.co.uk These copolymers can exhibit a lower critical solution temperature (LCST), which can be modulated by the incorporation of the NALV monomer. mdpi.com This thermo-responsive behavior, coupled with the pH-sensitivity imparted by the valine residue's carboxylic acid group, allows for the design of drug delivery systems that can release their payload in response to specific physiological conditions, such as the acidic microenvironment of a tumor. mdpi.comresearchgate.net
Research has also explored the self-assembly of block copolymers containing NALV for drug encapsulation. Amphiphilic block copolymers of sodium N-acryloyl-L-valinate and N-dodecylacrylamide have been shown to form microdomains through interpolymer association, creating hydrophobic pockets suitable for encapsulating non-polar drug molecules. researchgate.net Similarly, block copolymers of poly(N-acryloyl-Valine) and poly(N-acryloyl-Aspartic acid) have demonstrated favorable drug loading efficiencies for a variety of drugs, including paclitaxel (B517696) and doxorubicin. divyarasayan.org
Table 1: Drug Delivery Applications of this compound Derived Polymers
| Polymer System | Drug | Key Findings |
|---|---|---|
| Poly(this compound) hydrogels | Cisplatin | Coordination of Pt(II) species allows for a tunable and sustained drug release. rsc.orgmdpi.com |
| Copolymers of this compound and N-isopropylacrylamide | - | Exhibits pH and temperature responsiveness for on-demand drug delivery. mdpi.comresearchgate.net |
| Block copolymers of sodium N-acryloyl-L-valinate and N-dodecylacrylamide | Hydrophobic drugs | Forms self-assembled microdomains for drug encapsulation. researchgate.net |
| Poly(N-acryloyl-Valine)-b-poly(N-acryloyl-Aspartic acid) | Paclitaxel, Doxorubicin | Shows high drug loading efficiency (21.8-32.6%). divyarasayan.org |
| Poly(this compound) hydrogels | Pilocarpine | Ionic interactions with the drug enable a stimuli-responsive release. rsc.org |
Sensor Technologies and Chiral Recognition Systems
The inherent chirality of this compound makes its polymers excellent candidates for the development of advanced sensor technologies, particularly those requiring chiral recognition.
Biosensors are analytical devices that utilize a biological component to detect a specific analyte. nih.gov Polymers of NALV have been employed in the creation of novel biosensor platforms. For instance, poly(this compound) brushes have been synthesized on silicon nanowires to create a biosensor for the detection of human papillomavirus (HPV). researchgate.net The polymer brushes provide a functional surface for the immobilization of biorecognition elements, while the nanowire structure enhances the sensor's sensitivity. researchgate.net The ability to tailor the surface properties of these polymer brushes makes them versatile for detecting a range of biomolecules. researchgate.netmdpi.com
Furthermore, the chiral nature of poly(this compound) has been harnessed in quartz crystal microbalance (QCM) based sensors for the detection of chiral biomolecules. beilstein-journals.org Poly(acryloyl-ʟ-valine) (ʟ-PAV) has been shown to possess a greater chirality than its monomeric counterpart, leading to enhanced chiral binding and detection efficiency for molecules like ʟ-lecithin. beilstein-journals.org Star-shaped chiral aggregation-induced emission luminogens (AIEgens) with poly(this compound) arms have been synthesized and shown to be pH-responsive, with their internalization into cancer cells being both chiral-dependent and pH-responsive, highlighting their potential as fluorescent materials for chiral sensing in biological systems. x-mol.net
The separation of enantiomers is a critical process in the pharmaceutical industry, as different enantiomers of a drug can have vastly different physiological effects. sciencenet.cn Polymers derived from NALV have been successfully utilized as chiral stationary phases (CSPs) in chromatography for enantioselective separations. capes.gov.briitkgp.ac.in
Temperature-responsive chiral polymers derived from acryloyl-L-valine N-methylamide have been bound to silica (B1680970) gel to create CSPs for aqueous liquid chromatography. capes.gov.br The enantioselectivity and retention of solute enantiomers on these columns can be controlled by adjusting the column temperature, which alters the aggregation and extension states of the chiral polymer chains. capes.gov.br These CSPs have been shown to effectively separate racemic N-(3,5-dinitrobenzoyl)amino acid isopropyl esters. capes.gov.br
Hydrogels based on NALV and other acryloyl amino acids have shown significant promise as sorbent materials for the removal of heavy metal ions from wastewater. nih.govresearchgate.netnih.gov The presence of functional groups such as carboxyl, amide, and amino groups within the hydrogel network allows for the complexation of various metal ions. nih.govnih.govmdpi.com
For example, a hydrogel synthesized from acryloyl derivatives of ornithine and cystine has demonstrated high sorption capacities for lead (Pb(II)), copper (Cu(II)), and silver (Ag(I)) ions. nih.govresearchgate.netnih.gov The maximum sorption capacities were found to be approximately 155 mg/g for Pb(II), 90 mg/g for Cu(II), and 215 mg/g for Ag(I). nih.govresearchgate.net The pH of the aqueous solution plays a crucial role in the adsorption process, as it affects the ionization state of the functional groups within the hydrogel. redalyc.org Studies have shown that the uptake of Cu(II) ions by acrylamide-based hydrogels increases with increasing pH, with an optimum adsorption value around pH 5.5. redalyc.org
Table 2: Metal Ion Sorption Capacities of Amino Acid-Derived Hydrogels
| Metal Ion | Sorption Capacity (mg/g) | Reference |
|---|---|---|
| Pb(II) | ~155 | nih.govresearchgate.net |
| Cu(II) | ~90 | nih.govresearchgate.net |
| Ag(I) | ~215 | nih.govresearchgate.net |
Surface and Interface Engineering
The ability to control the chemical and physical properties of surfaces at the molecular level is fundamental to many advanced technologies. NALV-derived polymers offer a versatile platform for surface and interface engineering.
Polymer brushes, which are layers of polymer chains tethered to a surface, can be created using NALV to impart specific functionalities to a substrate. researchgate.netacs.org By synthesizing poly(this compound) brushes on surfaces, it is possible to create biocompatible, bioactive, and hydrophobic or hydrophilic interfaces. researchgate.net This has significant implications for the development of biomedical devices and materials that need to interact with biological systems in a controlled manner.
Research has demonstrated that chiral polymer brush films based on this compound and its D-enantiomer show distinct interactions with cells. acs.org Specifically, surfaces coated with L-valine based brushes have been found to promote significantly better cell adhesion and proliferation. acs.org This highlights the potential of using chiral polymer brushes to direct cellular behavior. Furthermore, surface-anchored poly(acryloyl-L-valine) on gold nanoparticles has been shown to have a chirality-selective effect on their cellular uptake, with the D-enantiomer being internalized in significantly larger amounts than the L-enantiomer. nih.gov This finding has important implications for the design of nanoparticles for targeted drug delivery and bioimaging. nih.govresearchgate.net
Impact of Chiral Surfaces on Cellular Uptake Mechanisms
The chirality of molecules at the interface between synthetic materials and biological systems can significantly influence cellular processes. Research into materials derived from this compound has revealed that the stereochemistry of the surface plays a crucial role in mediating cellular uptake. This phenomenon is largely attributed to the inherent chirality of biological structures, such as the L-phospholipids that constitute cell membranes. nih.govresearchgate.net
Studies utilizing gold nanoparticles (AuNPs) coated with polymers of N-acryloyl-valine have provided significant insights into these chirality-dependent interactions. nih.govresearchgate.net In one such study, gold nanoparticles were functionalized with monolayers of poly(acryloyl-L-valine) (L-PAV) and its enantiomer, poly(acryloyl-D-valine) (D-PAV). When introduced to A549 and HepG2 cells, a notable difference in internalization was observed. The D-PAV-AuNPs were internalized in significantly larger quantities than the L-PAV-AuNPs. nih.govresearchgate.net This preferential uptake is thought to stem from a more favorable interaction between the D-enantiomer of the polymer and the L-phospholipid-based cell membrane. nih.govresearchgate.netresearchgate.net
The mechanism of uptake for these nanoparticles is an energy-dependent process. researchgate.net For A549 cells, the internalization of poly(acryloyl-valine)-coated AuNPs appears to be mediated by macropinocytosis and clathrin-mediated endocytosis. researchgate.net In HepG2 cells, the uptake was significantly inhibited by amiloride-HCl, suggesting a primary role for macropinocytosis. researchgate.net
Further research has expanded on these findings, showing that chiral polymer brushes synthesized from this compound and N-acryloyl-d-valine exhibit distinct interactions with cells. Surfaces with L-valine-based brushes were found to markedly improve cell adhesion and proliferation compared to their D-valine counterparts. acs.org This highlights that the specific spatial arrangement of the valine side chain directly impacts how cells adhere to and interact with the material surface.
In another study, star-shaped chiral luminogens with a tetraphenylethene core and poly(this compound) arms (TPE-PLV) were synthesized to investigate chiral effects. wangxing-lab.com When interacting with human hepatocarcinoma (HepG2) cells, the cellular uptake was found to be chirality-dependent. wangxing-lab.com Interestingly, in this case, the TPE-PLV (L-configuration) showed higher fluorescence intensity inside the cells compared to its D-enantiomer, suggesting greater uptake, a finding that differs from studies using inorganic nanoparticles and may be due to different uptake mechanisms for organic polymers versus inorganic nanoparticles. wangxing-lab.com
The osteogenic differentiation of mesenchymal stem cells has also been shown to be influenced by these chiral surfaces. Poly(acryloyl-L-valine)-coated AuNPs significantly promoted differentiation, whereas the D-enantiomer did not have the same effect. nih.gov
Table 1: Cellular Uptake of Chiral Nanoparticles
| Nanoparticle System | Cell Line(s) | Key Finding on Cellular Uptake | Reference |
|---|---|---|---|
| Poly(acryloyl-D-valine)-AuNPs (D-PAV-AuNPs) | A549, HepG2 | Significantly greater internalization compared to L-PAV-AuNPs. | nih.govresearchgate.net |
| Poly(acryloyl-L-valine)-AuNPs (L-PAV-AuNPs) | A549, HepG2 | Lower internalization compared to D-PAV-AuNPs. | nih.govresearchgate.net |
| This compound polymer brush films | Not specified | Markedly improved cell adhesion and proliferation compared to D-isomer. | acs.org |
| Tetraphenylethene-poly(this compound) (TPE-PLV) | HepG2 | Showed higher cellular uptake compared to its D-enantiomer (TPE-PDV). | wangxing-lab.com |
| Poly(acryloyl-L-valine)-AuNPs | Mesenchymal Stem Cells | Significantly promoted osteogenic differentiation. | nih.gov |
Advanced Separation Science
Polymers derived from this compound are valuable in the field of advanced separation science due to their inherent chirality and tunable properties. They are particularly employed in creating chiral stationary phases for chromatographic techniques, enabling the separation of enantiomers.
Application in High-Performance Liquid Chromatography (HPLC) as Stationary Phases
This compound and related N-acryloylamino acids serve as monomers for the synthesis of chiral stationary phases (CSPs) used in High-Performance Liquid Chromatography (HPLC). capes.gov.br These CSPs are essential for the analytical and preparative separation of racemic mixtures, which is a critical task in the pharmaceutical and chemical industries. capes.gov.brresearchgate.net The principle behind this application is the creation of a chiral environment on the surface of the stationary phase (typically silica gel) that interacts differently with the two enantiomers of an analyte, leading to different retention times and thus, separation.
One approach involves grafting temperature-responsive polymers derived from acryloyl-L-valine amides onto silica gel supports. capes.gov.br For example, polymers of acryloyl-L-valine N-methylamide, when bound to silica, can separate racemic N-(3,5-dinitrobenzoyl)amino acid isopropyl esters. capes.gov.br The retention of the analytes on these columns can be modulated by changing the column temperature, which alters the aggregation state and hydrophobicity of the polymer chains. capes.gov.br
Polymeric CSPs can be synthesized through the radical polymerization of a chiral monomer. researchgate.net These polymeric phases often exhibit high sample loading capacity, making them suitable for preparative separations. researchgate.netresearchgate.net The enantioselectivity of these phases is often complementary to other existing CSPs, expanding the range of compounds that can be resolved. researchgate.net Furthermore, vinylic L-valine ionic liquid derivatives have been used to prepare polymeric ionic liquid-based stationary phases, demonstrating good thermal stability and high efficiency for gas chromatography, a related separation technique. nih.gov
Molecular Recognition Chromatography
Molecular recognition chromatography relies on highly specific interactions between the stationary phase and the analyte. rsc.org this compound and other amino acid-derived polymers are used to create stationary phases capable of such specific recognition, often leveraging a combination of interaction forces. capes.gov.brrsc.org
Temperature-responsive polymers incorporating N-acryloyl aromatic amino acid derivatives have been developed as intelligent stationary phases. rsc.orgresearchgate.net These phases can switch between a hydrophilic and a hydrophobic state by changing the temperature. This transition, combined with specific molecular recognition sites from the amino acid residues, allows for sophisticated separations. The retention mechanism on these columns is a mix of hydrophobic interactions, π–π interactions (if aromatic residues are present), and hydrogen bonding. rsc.org
For instance, stationary phases using polymers derived from acryloyl-L-valine diamide (B1670390) derivatives demonstrate that enantioselectivity and retention can be controlled by column temperature. capes.gov.br As the temperature increases towards a critical point, the polymer chains change their conformation, which in turn enhances the chiral recognition capabilities for certain analytes like N-(3,5-dinitrobenzoyl)amino acid derivatives. capes.gov.br This ability to tune the separation by adjusting an external parameter like temperature is a hallmark of advanced molecular recognition chromatography.
Advanced Characterization and Analytical Methodologies in N Acryloyl L Valine Polymer Research
Spectroscopic Techniques for Structural and Conformational Analysis
Spectroscopy is a cornerstone in the study of NAV polymers, providing detailed insights into their chemical structure, functional groups, and unique chiral characteristics.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is an indispensable tool for identifying the functional groups present in both the N-Acryloyl-L-valine monomer and its corresponding polymers. The transformation of the monomer into a polymer can be readily monitored by the disappearance of the vinyl group's characteristic absorption bands.
In the this compound monomer, specific vibrational frequencies are observed that confirm its chemical structure. Key absorption bands include N-H stretching, C-H stretching, and the carbonyl (C=O) stretch from the carboxylic acid group. researchgate.net Additionally, the amide I and amide II bands, characteristic of the acryloyl group, are prominent. The presence of a -C=C- stretching band is a definitive indicator of the acryloyl derivative of L-valine (B1682139). researchgate.net
Upon polymerization, the disappearance of the vinyl C=C stretching vibration is a key indicator of the reaction's success. The FTIR spectra of poly(this compound) and its copolymers retain the characteristic amide and carboxyl bands, while the polymer backbone gives rise to its own set of vibrational signals. mcmaster.ca
Table 1: Characteristic FTIR Absorption Bands for this compound Monomer
| Wavenumber (cm⁻¹) | Assignment | Reference |
|---|---|---|
| 3340 | N-H stretching | researchgate.net |
| 2972, 2940, 2912 | C-H stretching | researchgate.net |
| 1734 | C=O stretching (Carboxylic acid) | researchgate.net |
| 1651 | Amide I (C=O stretching) | researchgate.net |
| 1610 | -C=C- stretching | researchgate.net |
| 1540 | Amide II (N-H bending) | researchgate.net |
| 1417 | =C-H in-plane vibration | researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR)
¹H-NMR spectroscopy provides detailed information about the chemical environment of protons within the this compound molecule and its polymers. For the monomer, distinct signals corresponding to the vinyl protons, the methine proton of the valine residue, and the isopropyl methyl protons can be clearly resolved. iitkgp.ac.inrsc.org
The successful polymerization is confirmed in the ¹H-NMR spectrum by the disappearance of the sharp vinyl proton signals (typically observed between 5.5 and 6.5 ppm) and the appearance of broad signals corresponding to the polymer backbone. rsc.orgresearchgate.net The signals for the amino acid side chain, such as the isopropyl group protons in valine, remain but may be broadened. iitkgp.ac.in The composition of copolymers containing NAV can also be determined by integrating the characteristic proton signals of the different monomer units. usm.edu
Table 2: ¹H-NMR Chemical Shifts (δ, ppm) for this compound Monomer
| Chemical Shift (ppm) | Multiplicity | Assignment | Reference |
|---|---|---|---|
| 7.46 | br s | NH | iitkgp.ac.in |
| 6.45 | dd | H₂C=CH | iitkgp.ac.in |
| 6.20 | dd | H HC=CH- | iitkgp.ac.in |
| 5.73 | dd | HH C=CH- | iitkgp.ac.in |
| 4.65 | t | NH-CH -COOH | iitkgp.ac.in |
| 2.25 | m | CH (CH₃)₂ | iitkgp.ac.in |
| 0.97 | d | CH(C H₃)₂ | iitkgp.ac.in |
Solvent: CDCl₃
Circular Dichroism (CD) Spectroscopy for Chirality and Chiroptical Properties
Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the chiral nature of this compound and its polymers. mdpi.comrsc.org Since L-valine is an optically active amino acid, polymers derived from it retain this chirality, which can be probed by CD spectroscopy. iitkgp.ac.in The technique measures the differential absorption of left- and right-circularly polarized light, providing information about the secondary structure and conformation of chiral molecules in solution.
Studies have shown that poly(this compound) exhibits characteristic CD spectra, confirming the presence of chirality in the polymer. wangxing-lab.comnih.gov The shape and intensity of the CD signal can be influenced by factors such as pH, solvent, and temperature, reflecting conformational changes in the polymer chain. iitkgp.ac.in For instance, the formation of specific secondary structures, like helices, can be induced and detected by changes in the CD spectrum. researchgate.net This makes CD an essential tool for understanding the chiroptical properties and solution behavior of these biomimetic polymers. mdpi.comnih.gov
UV-Visible (UV-Vis) Spectroscopy
UV-Visible spectroscopy is utilized in the study of this compound polymers for various purposes, though the monomer itself does not have strong absorption in the standard UV-Vis range unless specific chromophores are present. mdpi.com A primary application is to monitor the temperature-responsive behavior of copolymers. For example, the lower critical solution temperature (LCST) of polymers containing NAV can be determined by measuring the change in optical transmittance of the polymer solution as a function of temperature. rsc.org
Furthermore, UV-Vis spectroscopy is employed to confirm the presence of other components in composite materials. For instance, in hydrogels containing silver nanoparticles, the formation of these nanoparticles is confirmed by the appearance of a characteristic surface plasmon resonance peak in the UV-Vis spectrum. mdpi.comresearchgate.net In polymers synthesized via Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, the presence of the thiocarbonylthio group from the RAFT agent can be detected, with one study reporting a maximum absorption at 305 nm for a poly(this compound) derivative. rsc.org
Chromatographic Techniques for Polymer Properties and Purity
Chromatographic methods are fundamental for separating and analyzing polymer mixtures, providing critical data on molecular weight, molecular weight distribution, and purity.
Gel Permeation Chromatography (GPC) for Molecular Weight Distribution and Polydispersity
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight (Mw), number-average molecular weight (Mn), and polydispersity index (PDI = Mw/Mn) of polymers derived from this compound. mcmaster.ca This technique separates polymer chains based on their hydrodynamic volume in solution.
Research on NAV-containing polymers frequently reports GPC data to confirm the controlled nature of the polymerization and to characterize the resulting macromolecules. For example, polymers synthesized via controlled radical polymerization techniques like RAFT show narrow molecular weight distributions, with PDI values typically close to 1.1, indicating a high degree of control over the polymerization process. rsc.org The choice of eluent and calibration standards (e.g., polymethyl methacrylate (B99206) or polyethylene (B3416737) oxide) is crucial for obtaining accurate molecular weight data. rsc.orgrsc.org
Table 3: Example GPC Data for Poly(this compound) Based Polymers
| Polymer System | Weight Average Molecular Weight (Mw, Da) | Polydispersity Index (PDI) | Reference |
|---|---|---|---|
| L-PAV | 4,926 | 1.24 | rsc.org |
| D-PAV | 4,997 | 1.15 | rsc.org |
| L-PAV-b-PHEMA | 8,891 | - | rsc.org |
| D-PAV-b-PHEMA | 8,962 | - | rsc.org |
| Thiol-polyacrylate network (30 mol% thiol) | 3.6 x 10⁴ | - | nih.gov |
High-Performance Liquid Chromatography (HPLC) for Polymer Purity and Separation
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of polymers, including those derived from this compound. It is instrumental in determining the purity of the synthesized polymers and in separating copolymers based on their composition and molecular weight. rsc.orgwaters.com For instance, in the synthesis of copolymers, HPLC can be used to quantify the amount of unreacted monomer, such as this compound, remaining in the polymer sample. waters.com
The separation mechanism in HPLC can be tailored to the specific characteristics of the polymer. Reversed-phase HPLC (RP-HPLC) is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase. waters.comrsc.org Gradient elution, where the composition of the mobile phase is changed over time, is often necessary to achieve effective separation of both polar monomers and less polar polymer chains within a single run. waters.com For example, a gradient system might start with a highly aqueous mobile phase to elute polar monomers and transition to a less polar organic solvent like acetonitrile (B52724) or tetrahydrofuran (B95107) to elute the polymer. waters.com
Furthermore, HPLC is essential for the chiral separation of amino acid derivatives. rsc.org Derivatization of valine with reagents like o-phthalaldehyde (B127526) (OPA) and a chiral thiol can create diastereomeric isoindole adducts that are separable by RP-HPLC, allowing for the quantification of enantiomeric purity. rsc.org This is particularly relevant for ensuring the stereochemical integrity of the L-valine moiety within the polymer structure, which can be critical for its biological activity and self-assembly properties.
Below is a table summarizing typical HPLC conditions used for the analysis of related amino acid-based polymers and their precursors.
| Parameter | Condition | Reference |
| Column | Reversed-phase C18 (e.g., Xterra® Prep RP18) | nih.gov |
| Mobile Phase | Gradient of acetonitrile in water with 0.1% TFA | nih.gov |
| Flow Rate | 0.2 - 2.0 mL/min | rsc.orgnih.gov |
| Detection | UV at 214 nm or 254 nm | rsc.orgnih.gov |
| Derivatization (for chiral analysis) | o-phthalaldehyde (OPA)/thiol reagent | rsc.org |
Microscopic Techniques for Morphology and Assembly
Microscopic techniques are indispensable for visualizing the morphology and self-assembled structures of this compound polymers at the micro- and nanoscale.
Transmission Electron Microscopy (TEM) provides high-resolution images of the internal structure of materials, making it ideal for studying the self-assembled nanostructures of amphiphilic block copolymers containing poly(this compound) (PNAVAL). These copolymers can form micelles in aqueous solutions, with the hydrophobic PNAVAL blocks forming the core and the hydrophilic blocks forming the corona. nih.goviitkgp.ac.in
TEM analysis has confirmed the formation of spherical micelles for various copolymers incorporating this compound. iitkgp.ac.inresearchgate.net For example, amphiphilic brush copolymers of cellulose (B213188) grafted with poly(N-acryloyl-L-amino acid) have been shown to self-assemble into micelles in aqueous solution. nih.gov Similarly, random copolymers of sodium N-acryloyl-L-valinate and N-dodecylacrylamide form spherical aggregates with uniform diameters around 50 nm. iitkgp.ac.inresearchgate.net In some cases, these micelles can further assemble into larger clusters. iitkgp.ac.in The size and morphology of these micelles can be influenced by factors such as pH and the chemical composition of the copolymer. nih.gov
| Polymer System | Observed Morphology | Size Range | Reference |
| Poly(N-acryloyl-L-amino acid) grafted celluloses | Spherical micelles | Not specified | nih.gov |
| Sodium N-acryloyl-L-valinate and N-dodecylacrylamide copolymers | Spherical aggregates | ~50 nm | iitkgp.ac.inresearchgate.net |
| Poly(this compound) functionalized gold nanoparticles | Spherical nanoparticles | ~15 nm | nih.gov |
| Poly(N-acryloyl-valine)-b-poly(N-acryloyl-aspartic acid) | Nanosized particles | Not specified | wangxing-lab.com |
Scanning Electron Microscopy (SEM) is a valuable tool for characterizing the surface topography and porous structure of hydrogels based on this compound. mdpi.comnih.gov Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, and their internal morphology plays a critical role in their properties, such as swelling behavior and mechanical strength. ebrary.netnih.gov
SEM analysis of hydrogels typically requires the sample to be freeze-dried to remove the water while preserving the porous structure. ebrary.net The resulting images can reveal details about the pore size, pore distribution, and interconnectivity of the hydrogel network. ebrary.netannexpublishers.com For instance, SEM has been used to examine the morphology of polyelectrolyte hydrogels containing L-valine residues, showing a porous, honeycomb-like structure. mdpi.com In some cases, SEM images have shown that the pore size can be influenced by the pH of the surrounding medium. ebrary.net The morphology of these hydrogels can also be affected by the presence of additives, such as silver nanoparticles, which can be uniformly distributed within the hydrogel matrix. mdpi.com
| Hydrogel System | Observed Morphology | Key Findings | Reference |
| Polyelectrolyte hydrogels with L-valine residues | Porous, honeycomb-like structure | Uniform distribution of embedded silver nanoparticles | mdpi.com |
| Crosslinked ampholytic terpolymers | Porous structure with varying pore sizes | Pore size decreases with increasing salt concentration during synthesis | annexpublishers.com |
| General hydrogel evaluation | Porous network | Pore size and interconnectivity are crucial for properties | ebrary.netnih.gov |
Scattering Techniques for Solution Behavior
Scattering techniques are non-invasive methods used to probe the size, shape, and dynamics of polymer chains and their aggregates in solution.
Dynamic Light Scattering (DLS) is a widely used technique to determine the hydrodynamic size and size distribution of particles and aggregates in solution, such as the micelles formed by this compound copolymers. nih.govresearchgate.netresearchgate.net DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles. This information is then used to calculate the diffusion coefficient, which is related to the hydrodynamic radius of the particles through the Stokes-Einstein equation.
DLS studies have been instrumental in characterizing the aggregation behavior of various this compound-containing polymers. For example, DLS has confirmed the self-assembly of amphiphilic poly(N-acryloyl-L-amino acid) grafted celluloses into micelles in aqueous solutions. nih.gov In studies of random copolymers of sodium N-acryloyl-L-valinate and N-dodecylacrylamide, DLS revealed that the copolymers exist in an open conformation at low concentrations but form more compact aggregates through intermolecular association as the concentration increases. iitkgp.ac.inresearchgate.net The hydrodynamic radii of these aggregates can be influenced by factors such as pH and temperature. researchgate.net
| Polymer System | Hydrodynamic Diameter (Dh) / Radius (Rh) | Key Findings | Reference |
| Poly(N-acryloyl-L-amino acid) grafted celluloses | Not specified | Confirmed micelle formation | nih.gov |
| Sodium N-acryloyl-L-valinate and N-dodecylacrylamide copolymers | Aggregate size varies with concentration | Intermolecular association leads to more compact aggregates at higher concentrations | iitkgp.ac.inresearchgate.net |
| Poly(N-isopropylacrylamide-co-N-acryloyl-L-valine) | Varies with temperature and pH | Formation of new aggregates dominates over compaction with increasing pH | researchgate.net |
| Poly(acryloyl-L(D)-valine) functionalized gold nanoparticles | ~25 nm | Significantly smaller hydration diameter compared to monomer-functionalized nanoparticles | researchgate.net |
| Poly(N-acryloyl-valine)-b-poly(N-acryloyl-aspartic acid) | Not specified | Used to determine particle size distribution | wangxing-lab.com |
Rheological Studies for Viscoelastic Properties
Rheological studies are essential for understanding the flow behavior and mechanical properties of this compound polymer solutions and hydrogels. Rheology provides information about the viscoelastic properties of these materials, such as their viscosity, storage modulus (G'), and loss modulus (G''). mdpi.com
For hydrogels, rheological measurements can provide quantitative information about their stiffness and elasticity. The storage modulus (G') represents the elastic component, or the energy stored during deformation, while the loss modulus (G'') represents the viscous component, or the energy dissipated as heat. In a typical hydrogel, G' is significantly higher than G'', indicating a predominantly elastic, solid-like behavior. mdpi.com
Dynamic mechanical analysis of hydrogels containing L-valine residues has shown that these materials exhibit characteristic viscoelastic properties. mdpi.com The frequency dependence of G' and G'' can provide insights into the structure and dynamics of the polymer network. For example, in some nanocomposite hydrogels, both G' and G'' increase with angular frequency. mdpi.com These studies are crucial for applications where the mechanical integrity of the hydrogel is important.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing n-Acryloyl-l-valine in laboratory settings?
- Answer : The synthesis typically involves acryloylation of l-valine under controlled conditions. A common approach is to react l-valine with acryloyl chloride in an anhydrous solvent (e.g., tetrahydrofuran) at 0–5°C, followed by neutralization with a weak base (e.g., sodium bicarbonate). Purification via recrystallization or column chromatography is critical to isolate the product from unreacted reagents . For reproducibility, document reaction parameters (molar ratios, temperature, stirring time) and validate purity using HPLC or NMR .
Q. How should researchers characterize the structural integrity of n-Acryloyl-l-valine post-synthesis?
- Answer : Use a combination of spectroscopic and chromatographic techniques:
- NMR : Confirm the acryloyl group’s presence via peaks at δ 5.8–6.4 ppm (vinyl protons) and verify valine’s stereochemistry.
- FT-IR : Identify characteristic amide (1650–1700 cm⁻¹) and carboxyl (1700–1750 cm⁻¹) stretches.
- HPLC : Assess purity (>95%) with a C18 column and UV detection at 210 nm .
- Mass spectrometry : Confirm molecular weight (theoretical m/z: 171.2 for [M+H]⁺) .
Q. What safety protocols are essential for handling n-Acryloyl-l-valine in laboratory experiments?
- Answer : Follow OSHA/GHS guidelines:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .
- Storage : Keep in airtight containers at 2–8°C, away from light and oxidizing agents.
- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers optimize reaction yields for n-Acryloyl-l-valine amid variability in acryloyl chloride reactivity?
- Answer : Conduct a factorial design experiment to test variables:
- Temperature : Lower temperatures (0–5°C) reduce side reactions like polymerization.
- Solvent : Polar aprotic solvents (e.g., DMF) may improve solubility but require strict moisture control.
- Stoichiometry : Use a 10% excess of acryloyl chloride to ensure complete valine acylation.
- Monitoring : Track reaction progress via TLC (eluent: 9:1 chloroform/methanol) .
Q. How should contradictory data on n-Acryloyl-l-valine’s polymerization efficiency be analyzed?
- Answer : Evaluate methodological differences across studies:
- Initiation systems : Compare thermal (e.g., AIBN) vs. photochemical initiators.
- Monomer concentration : Higher concentrations (≥20% w/v) may favor premature gelation.
- Environmental controls : Oxygen inhibition can skew results; use degassed solvents .
- Statistical validation : Report n-values (e.g., biological replicates) and use ANOVA to assess significance .
Q. What strategies ensure reproducibility in studies involving n-Acryloyl-l-valine-based hydrogels?
- Answer : Standardize protocols for:
- Crosslinking : Control UV exposure time (365 nm, 5–10 mW/cm²) and initiator concentration (0.1–1% w/w).
- Swelling studies : Use phosphate-buffered saline (pH 7.4) at 37°C with triplicate measurements.
- Data reporting : Include raw rheological data (storage/loss moduli) and SEM images of gel morphology .
Methodological Best Practices
- Data documentation : Use tables to report n-values, replicates, and statistical parameters (e.g., SD, p-values) .
- Validation : Employ triangulation (e.g., NMR + FT-IR + HPLC) to confirm compound identity .
- Ethical rigor : Disclose conflicts of interest and adhere to institutional guidelines for hazardous waste disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
